molecular formula C16H20F6N5O6P B1234520 (S)-Sitagliptin phosphate CAS No. 654671-78-0

(S)-Sitagliptin phosphate

货号: B1234520
CAS 编号: 654671-78-0
分子量: 523.32 g/mol
InChI 键: GQPYTJVDPQTBQC-KLQYNRQASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitagliptin Phosphate is the phosphate salt form of sitagliptin, an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis.
SITAGLIPTIN PHOSPHATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 4 approved and 2 investigational indications.
A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.

属性

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTJVDPQTBQC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904746
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654671-77-9
Record name Sitagliptin phosphate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Sitagliptin Phosphate: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sitagliptin phosphate is a potent and highly selective, orally active inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[1][2] Its therapeutic application in the management of type 2 diabetes mellitus (T2DM) is predicated on its ability to enhance the endogenous incretin system.[3][4] By preventing the degradation of key incretin hormones—Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)—sitagliptin prolongs their biological activity.[1][5] This leads to glucose-dependent potentiation of insulin secretion and suppression of glucagon release, thereby improving glycemic control without a significant risk of hypoglycemia and without impacting body weight.[3][5][6] This document provides an in-depth examination of the molecular mechanism, binding kinetics, downstream signaling pathways, and key experimental protocols related to the action of this compound.

Core Mechanism: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The primary mechanism of action for sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[1][2][5] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones GLP-1 and GIP.[1] These hormones are released by the gut in response to food intake and are crucial for regulating blood glucose.[1][7] By inhibiting DPP-4, sitagliptin effectively increases the circulating concentrations of active GLP-1 and GIP, thus enhancing their glucose-lowering effects.[8][9]

The interaction between sitagliptin and the DPP-4 enzyme is characterized as a tight-binding, competitive, and reversible inhibition.[2] Molecular docking simulations have shown that sitagliptin forms a stable complex with the DPP-4 active site, with a binding affinity energy of -8.1 kcal/mol.[10] This interaction is mediated by a series of hydrophobic interactions, hydrogen bonds, and π-stacking interactions with key amino acid residues in the enzyme's binding pocket, including Glu203, Glu204, Phe355, Tyr663, and Val712.[10][11]

cluster_0 Physiological Incretin Pathway cluster_1 DPP-4 Mediated Degradation cluster_2 Pharmacological Intervention Food Food Intake Gut Gut L-cells & K-cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release Pancreas Pancreatic Islets Incretins->Pancreas stimulate DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for GlucoseControl Improved Glycemic Control Pancreas->GlucoseControl Inactive Inactive Metabolites DPP4->Inactive degrades to Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 Competitively Inhibits

Caption: The Incretin Effect and Sitagliptin's Core Mechanism.
Quantitative Binding Affinity and Kinetics

The potency of sitagliptin is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Studies have shown that sitagliptin is a potent inhibitor with IC50 values in the nanomolar range. The binding is characterized by a rapid association rate and a relatively slow dissociation rate, which contributes to its long duration of action and allows for once-daily dosing.[1][2]

ParameterValueReference
IC50 ~18-20 nM[1][2]
Binding Nature Competitive, Reversible, Tight-Binding[1][2]
Association Rate (k_on) 1.1 x 10⁶ M⁻¹s⁻¹[12]
Dissociation Rate (k_off) 2.5 x 10⁻³ s⁻¹[12]
Affinity (K_D) 2.3 nM[12]
Binding Affinity Energy -8.1 kcal/mol[10]
Note: Kinetic values can vary based on experimental conditions. Data for k_on, k_off, and K_D are from a single comparative study for consistency.[12]

Downstream Signaling Pathways

By preventing the degradation of GLP-1 and GIP, sitagliptin treatment leads to a two-fold increase in post-meal active GLP-1 levels.[13] These elevated incretin levels then activate their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR), on pancreatic β-cells.[14][15]

Activation of both GLP-1R and GIPR initiates a shared signaling cascade that is central to their insulinotropic effects.[14] The binding of the hormones to their receptors activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15][16] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (Epac2).[17] These effectors work synergistically to mobilize intracellular calcium (Ca²⁺) stores and increase Ca²⁺ influx through voltage-gated calcium channels, which is the ultimate trigger for the exocytosis of insulin-containing granules in a glucose-dependent manner.[16][18]

Signaling in Pancreatic β-Cell cluster_0 Receptor Activation cluster_1 Second Messenger Cascade cluster_2 Cellular Response GLP1_GIP GLP-1 / GIP (Elevated by Sitagliptin) Receptor GLP-1R / GIPR (GPCR) GLP1_GIP->Receptor bind to Gs Gs Protein Receptor->Gs activate AC Adenylyl Cyclase Gs->AC activate cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Ca ↑ Intracellular Ca²⁺ PKA->Ca Gene Insulin Gene Transcription PKA->Gene Epac2->Ca InsulinVesicles Insulin Granule Exocytosis Ca->InsulinVesicles triggers

Caption: GLP-1/GIP Signaling Pathway in Pancreatic β-Cells.

Pharmacokinetic Profile and Clinical Efficacy

Sitagliptin is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[9][19] It has a high oral bioavailability of approximately 87% and an apparent terminal half-life ranging from 8 to 14 hours, which supports a once-daily dosing regimen.[5][13] The drug is primarily excreted unchanged in the urine (approximately 80%), indicating minimal hepatic metabolism.[13][19]

Pharmacokinetic Data
ParameterValue (for 100 mg dose)Reference
Bioavailability ~87%[5]
Tmax (Peak Plasma Time) 1 - 4 hours[9]
Terminal Half-life (t½) ~12.4 hours[9]
Protein Binding 38%[5]
Metabolism Minimal (via CYP3A4 & CYP2C8)[5]
Excretion ~80% unchanged in urine[13]
Food Effect None (can be taken with or without food)[9][13]
Clinical Efficacy Data

Clinical trials have consistently demonstrated the efficacy of sitagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents.[3][4]

Table: Summary of Clinical Efficacy for Sitagliptin (100 mg/day)

Study TypeComparatorDurationBaseline HbA1c (%)Mean HbA1c ReductionReference
Monotherapy Placebo24 weeks~8.0%-0.79%[3]
Add-on to Metformin Placebo24 weeks~8.0%-0.65% to -0.7%[20]
Add-on to Metformin + Glimepiride Placebo24 weeks~8.3%-0.59% (vs +0.30% for placebo)[8]
Add-on to Insulin Placebo12 months~8.8%-0.62%[21]
Head-to-Head vs. Dapagliflozin Dapagliflozin24 weeks~7.7%-0.51% (vs -0.36% for dapagliflozin)[22]

Key Experimental Methodologies

Fluorometric In Vitro DPP-4 Inhibition Assay

This assay is a standard method for determining the inhibitory activity of compounds like sitagliptin against the DPP-4 enzyme.[1] It quantifies enzyme activity by measuring the cleavage of a fluorogenic substrate.

Principle: The assay utilizes the non-fluorescent substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule.[1][23] The fluorescence intensity is directly proportional to DPP-4 activity. In the presence of an inhibitor, the rate of cleavage decreases, resulting in a reduced fluorescent signal. The IC50 is determined by identifying the inhibitor concentration that reduces enzyme activity by 50%.[1]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[24]

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in cold assay buffer to a desired working concentration (e.g., 1.73 mU/mL). Keep on ice.[24][25]

    • Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to the final working concentration (e.g., 200 µM) in assay buffer. Protect from light.[23][25]

    • Inhibitor (Sitagliptin): Prepare a stock solution in DMSO or assay buffer. Create a serial dilution series to test a range of concentrations.[26]

  • Assay Procedure (96-well plate format):

    • In a 96-well black microplate, add reagents to triplicate wells as follows:

      • Blank (No Enzyme): 40 µL Assay Buffer + 10 µL Solvent (DMSO).[26]

      • 100% Activity Control: 30 µL Assay Buffer + 10 µL DPP-4 Enzyme + 10 µL Solvent (DMSO).[24][26]

      • Test Compound: 30 µL Assay Buffer + 10 µL DPP-4 Enzyme + 10 µL Sitagliptin dilution.[24][26]

    • Pre-incubate the plate at 37°C for 10 minutes.[25]

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.[24]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetically for 30-60 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[23][25]

    • Calculate the rate of reaction (slope of ΔRFU/min) for each well from the linear portion of the curve.[26]

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer, DPP-4 Enzyme, Substrate, and Inhibitor Dilutions P2 Dispense Buffer, Enzyme, & Inhibitor/Solvent to wells (Blanks, Controls, Samples) P1->P2 P3 Pre-incubate plate (10 min @ 37°C) P2->P3 P4 Initiate reaction by adding Substrate (Gly-Pro-AMC) to all wells P3->P4 P5 Measure fluorescence kinetically (Ex: 360nm, Em: 460nm) for 30-60 min @ 37°C P4->P5 P6 Calculate reaction rates (ΔRFU/min) P5->P6 P7 Calculate % Inhibition vs. Control P6->P7 P8 Plot Dose-Response Curve & Determine IC50 P7->P8

Caption: Workflow for a Fluorometric DPP-4 Inhibition Assay.
Binding Kinetics Analysis by Surface Plasmon Resonance (SPR)

To determine the association (k_on) and dissociation (k_off) rate constants, Surface Plasmon Resonance (SPR) is a commonly used technique.[12]

Principle: SPR measures the binding of an analyte (the inhibitor) to a ligand (the DPP-4 enzyme) that is immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.

Methodology Summary:

  • Immobilization: The DPP-4 enzyme is immobilized onto the surface of an SPR sensor chip.

  • Association: A series of concentrations of the inhibitor (e.g., sitagliptin) are flowed over the sensor surface for a defined period. The rate of increase in the SPR signal corresponds to the association rate.[12]

  • Dissociation: A running buffer without the inhibitor is then flowed over the surface. The rate of signal decay corresponds to the dissociation of the inhibitor from the enzyme.[12]

  • Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models to calculate the k_on, k_off, and the equilibrium dissociation constant (K_D).[12]

Conclusion

This compound operates through a well-defined mechanism of action centered on the potent and selective inhibition of the DPP-4 enzyme. This competitive, reversible, and tight-binding interaction elevates the physiological levels of incretin hormones GLP-1 and GIP. The subsequent activation of incretin receptor signaling pathways in pancreatic β-cells enhances glucose-dependent insulin secretion and suppresses glucagon release. This multimodal action translates into robust clinical efficacy in improving glycemic control in patients with type 2 diabetes, supported by a favorable pharmacokinetic profile that allows for convenient once-daily oral administration. The experimental methodologies outlined provide a clear framework for the continued study and development of DPP-4 inhibitors.

References

(S)-Sitagliptin Phosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the chemical structure and properties of (S)-Sitagliptin phosphate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's chemical identity, spectroscopic characteristics, and crystallographic data. Furthermore, a representative synthesis protocol and a detailed description of its mechanism of action, including a signaling pathway diagram, are provided. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Properties

This compound is the phosphate salt of Sitagliptin. The active pharmaceutical ingredient is typically used as a monohydrate.

  • IUPAC Name: (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[4]

  • Chemical Formula: C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[5]

  • Molecular Weight: 523.32 g/mol [5][6][7]

  • CAS Number: 654671-77-9 (monohydrate)[4][5]

Table 1: Physicochemical Properties of this compound Monohydrate

PropertyValueReference
Physical StateWhite to off-white, crystalline, non-hygroscopic solid[6]
SolubilitySoluble in water and N,N-dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile[6]
Melting Point (Tpeak)206.37 °C[2][6]
Dehydration Temperature (Tpeak)134.43 °C[6]

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been established through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Reported ¹H NMR Chemical Shifts for Sitagliptin Intermediate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.20-7.11m1HAromatic CH[6]
6.99-6.90m1HAromatic CH[6]
5.20-4.96m2HCH₂[6]
4.28-4.05m5HCH, CH₂[6]
2.98-2.67m4HCH₂[6]
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound monohydrate exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for this compound Monohydrate

Wavenumber (cm⁻¹)AssignmentReference
3360O-H stretching (water molecules)[2]
2950C-H stretching[2]
1750-1735C=O stretching (carbonyl)[2]
1690-1640C=N stretching (imine)[2]
1465C-H bending (alkane)[2]
1345C-N stretching[2]
1025-1060CF₃ stretching[2]
815P-O stretching (phosphate group)[2]
Mass Spectrometry (MS)

Mass spectrometry is primarily used for the quantification of Sitagliptin in biological matrices. In positive electrospray ionization mode, the molecule is typically detected as its protonated form.

Table 4: Mass Spectrometry Data for Sitagliptin

ParameterValueReference
Monitored Reaction (SRM)m/z 408.0 → 235.0[8]
Ionization ModeElectrospray Ionization (ESI), Positive[8]
X-ray Powder Diffraction (XRPD)

This compound exists in different crystalline forms, including a monohydrate and an anhydrous form. The XRPD pattern is a key tool for their differentiation.

Table 5: Characteristic XRPD Peaks for Sitagliptin Phosphate Crystalline Forms (2θ ± 0.2°)

Crystalline FormCharacteristic Peaks (2θ)Reference
Monohydrate4.7, 13.5, 17.7, 18.3, 23.7[9]
Anhydrous4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9

Experimental Protocols

The synthesis of this compound has been a subject of extensive research, with several routes developed to achieve high enantiomeric purity and overall yield. Below is a representative protocol based on published methods.

Synthesis of Sitagliptin Free Base

A common strategy involves the asymmetric hydrogenation of a β-ketoamide intermediate or the chemical resolution of a racemic mixture.

Protocol: Chemical Resolution of Racemic Sitagliptin

  • Synthesis of Racemic Sitagliptin: A key step is the reduction of an enamine intermediate, which can be achieved using a reducing agent like sodium borohydride (NaBH₄).

  • Resolution: The resulting racemic Sitagliptin (0.5 g, 1.23 mmol) is dissolved in methanol (15 mL). A solution of (-)-di-p-toluoyl-L-tartaric acid (0.24 g, 0.62 mmol) in isopropanol (15 mL) is added.[4]

  • The mixture is heated to 65 °C and stirred for 1 hour, during which a white solid precipitates.[4]

  • The reaction mixture is cooled to room temperature and aged for an additional 2 hours before filtration.[4]

  • The collected solid (Sitagliptin tartrate salt) is recrystallized from a methanol/water (1:1) solution to yield the desired (R)-enantiomer with high enantiomeric excess.[4]

  • The tartrate salt is then treated with a base, such as ammonia water, to isolate the (S)-Sitagliptin free base.

Formation of Sitagliptin Phosphate Monohydrate
  • Salt Formation: The isolated (S)-Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol and water.[10][11]

  • An aqueous solution of phosphoric acid (85%) is added dropwise to the solution of the free base.[4][11]

  • The mixture is heated to approximately 75-80 °C for 1 hour.[11]

  • Crystallization: The solution is then cooled. Seeding with crystals of Sitagliptin phosphate monohydrate may be performed to induce crystallization.[11]

  • The mixture is further cooled to 0-5 °C and stirred for 1 hour to complete the crystallization process.[11]

  • Isolation: The crystalline solid is collected by filtration, washed with a suitable solvent like isopropanol, and dried under vacuum at an elevated temperature (e.g., 50 °C).[11]

Mechanism of Action and Signaling Pathway

(S)-Sitagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][12][13]

By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[3] This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to high blood glucose levels.[1][3]

  • Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state. This reduces hepatic glucose production.[1][3]

The net effect is improved glycemic control in patients with type 2 diabetes.

Sitagliptin_Mechanism_of_Action cluster_Gut Intestinal L-cells cluster_Circulation Circulation cluster_Pancreas Pancreas cluster_Liver Liver Food Intake Food Intake GLP1_GIP GLP-1 and GIP Release Active_Incretins Active GLP-1 and GIP GLP1_GIP->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 substrate for Beta_Cells β-cells Active_Incretins->Beta_Cells stimulates Alpha_Cells α-cells Active_Incretins->Alpha_Cells inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades to Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Hepatic_Glucose->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed chemical and pharmacological profile of this compound. The presented data on its structure, spectroscopic properties, and synthesis, combined with an elucidation of its mechanism of action, serves as a valuable resource for professionals in the field of pharmaceutical sciences and drug development. The comprehensive tables and diagrams are designed to facilitate a clear and concise understanding of this important therapeutic agent.

References

(S)-Sitagliptin Phosphate Crystal Structure: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin phosphate is an oral hypoglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, it enhances the levels of active incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. This technical guide provides an in-depth analysis of the crystal structure of this compound, focusing on its various polymorphic and solvated forms.

Crystallographic Data of this compound Forms

The crystalline form of this compound has been extensively studied, revealing the existence of multiple polymorphs and a monohydrate form. The crystallographic data for the most well-characterized forms are summarized below.

This compound Monohydrate

The monohydrate is the most common and well-characterized form. Its crystal structure has been determined using synchrotron X-ray powder diffraction data.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.137108(12)
b (Å)9.304018(14)
c (Å)38.30767(10)
V (ų)2187.359(8)
Z4

Table 1: Crystallographic data for this compound monohydrate.

Polymorphic Forms

Several anhydrous polymorphic forms of this compound have been identified and are typically characterized by their unique X-ray powder diffraction (XRPD) patterns.

FormCharacteristic 2θ Peaks (°)
Anhydrous Form 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9 (± 0.2)[1]
Form V 4.60, 9.32, 12.38, 13.40, 13.92, 18.24, 23.60, 24.36, 25.40, 26.60 (± 0.2)[2]
Form VI 13.6, 14.3, 15.6, 16.9, 19.1 or 17.9, 20.3, 24.8, 26.3, 28.9 (± 0.2)[3]
Form M 5.0, 14.3, 18.6, 24.0 (± 0.2)[4]
Unnamed Crystalline Form 4.7, 13.5, 17.7, 18.3, 23.7 (± 0.2)[3][5]

Table 2: Characteristic XRPD peaks for various polymorphic forms of this compound.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior, stability, and solid-state transitions of this compound.

FormEventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Monohydrate Dehydration~101134.43-1.15[1][6]
Melting-206.37-
Anhydrous Melting212.58214.92-104.84[1]
Base Form Melting117.81120.29-75.18[1]

Table 3: Thermal analysis data for different forms of (S)-Sitagliptin.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound are provided below.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases and determining the degree of crystallinity.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Analysis Sample Sitagliptin Phosphate Sample Grinding Grind to a fine powder Sample->Grinding Mounting Mount on a sample holder Grinding->Mounting Instrument X-ray Diffractometer Mounting->Instrument Acquisition Data Collection Instrument->Acquisition Parameters Set Parameters: - Voltage: 40.0 kV - Current: 20.0 mA - Radiation: Cu Kα (λ=1.5406 Å) - Scan Range: 2.0-40.0° 2θ Parameters->Instrument Diffractogram Generate Diffractogram Acquisition->Diffractogram Peak_Analysis Identify Peak Positions (2θ) and Intensities Diffractogram->Peak_Analysis Phase_ID Phase Identification and Polymorph Characterization Peak_Analysis->Phase_ID

XRPD Experimental Workflow

A typical XRPD analysis involves grinding the sample to a fine powder and mounting it on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure. For this compound, analyses are often performed using a diffractometer with Cu Kα radiation at a voltage of 40.0 kV and a current of 20.0 mA, scanning over a 2θ range of 2.0–40.0°.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transition points such as melting and dehydration.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_processing Data Analysis Sample Sitagliptin Phosphate Sample (2-5 mg) Pan Place in an aluminum pan Sample->Pan Seal Seal the pan Pan->Seal DSC_Instrument DSC Instrument Seal->DSC_Instrument Heating Heating and Data Collection DSC_Instrument->Heating Parameters Set Parameters: - Atmosphere: Synthetic Air (50 mL/min) - Heating Rate: 10 °C/min - Temperature Range: 30-400 °C Parameters->DSC_Instrument Thermogram Generate DSC Thermogram Heating->Thermogram Event_Analysis Identify Endothermic/Exothermic Events Thermogram->Event_Analysis Quantification Determine Onset, Peak Temperatures, and Enthalpy Event_Analysis->Quantification

DSC Experimental Workflow

For the analysis of this compound, a sample of 2-5 mg is typically weighed into an aluminum pan and sealed. The analysis is conducted under a synthetic air atmosphere with a flow rate of 50 mL/min and a heating rate of 10 °C/min over a temperature range of 30 °C to 400 °C.[1] The instrument is calibrated using indium and zinc standards.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and to quantify mass loss due to processes like dehydration.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_processing Data Analysis Sample Sitagliptin Phosphate Sample Crucible Place in a platinum crucible Sample->Crucible TGA_Instrument TGA Instrument Crucible->TGA_Instrument Heating_TGA Heating and Mass Measurement TGA_Instrument->Heating_TGA Parameters Set Parameters: - Atmosphere: Synthetic Air (50 mL/min) - Heating Rate: 10 °C/min - Temperature Range: 30-400 °C Parameters->TGA_Instrument TG_Curve Generate TG and DTG Curves Heating_TGA->TG_Curve Mass_Loss Identify Mass Loss Steps TG_Curve->Mass_Loss Quantify_Loss Quantify Percentage Mass Loss Mass_Loss->Quantify_Loss

TGA Experimental Workflow

In a typical TGA experiment for this compound, the sample is placed in a platinum crucible and heated from 30 °C to 400 °C at a heating rate of 10 °C/min under a synthetic air atmosphere with a flow rate of 50 mL/min.[1] The instrument is calibrated with calcium oxalate.

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.

DPP4_Inhibition_Pathway cluster_stimulus Stimulus cluster_incretin Incretin Release and Degradation cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Food_Intake Food Intake L_Cells Intestinal L-cells Food_Intake->L_Cells K_Cells Intestinal K-cells Food_Intake->K_Cells GLP1 Active GLP-1 L_Cells->GLP1 GIP Active GIP K_Cells->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Beta_Cells Pancreatic β-cells GLP1->Beta_Cells Stimulates Alpha_Cells Pancreatic α-cells GLP1->Alpha_Cells Inhibits GIP->DPP4 Degradation GIP->Beta_Cells Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

DPP-4 Inhibition Signaling Pathway

Upon food intake, intestinal L-cells and K-cells release active GLP-1 and GIP, respectively. These incretin hormones then act on pancreatic β-cells to stimulate glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion. The enzyme DPP-4 rapidly inactivates GLP-1 and GIP. Sitagliptin selectively inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP. This prolongation of incretin activity leads to enhanced insulin release and reduced glucagon levels, ultimately resulting in improved glycemic control.

Conclusion

The solid-state characterization of this compound is essential for the development of stable and effective pharmaceutical formulations. This guide has provided a detailed overview of the crystal structure of its monohydrate and various polymorphic forms, along with the experimental methodologies used for their analysis. Understanding the crystal structure and the mechanism of action of (S)-Sitagliptin is paramount for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of this important antidiabetic medication.

References

(S)-Sitagliptin Phosphate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a detailed examination of the core physicochemical properties of (S)-Sitagliptin phosphate, an active pharmaceutical ingredient (API) widely used in the management of type 2 diabetes mellitus. As an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, its efficacy and formulation are intrinsically linked to its solid-state and solution properties.[1][2] This document collates critical data, outlines experimental methodologies, and presents logical workflows to support research, development, and formulation activities.

Chemical Identity and Structure

Sitagliptin is a potent, orally active antihyperglycemic agent.[2] It is chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[2] In pharmaceutical formulations, it is typically used as its phosphate monohydrate salt, which exists as a white to off-white, crystalline, and non-hygroscopic powder.[2][3][5]

  • Molecular Formula (Phosphate Monohydrate): C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[3][4]

  • Molecular Weight (Phosphate Monohydrate): 523.32 g/mol [3][4][6]

  • CAS Number (Phosphate Monohydrate): 654671-77-9[4][7]

The structural formula for Sitagliptin Phosphate Monohydrate is presented below:

(Image of the chemical structure of Sitagliptin Phosphate Monohydrate would be placed here in a full document)

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of this compound and its related crystalline forms.

Table 1: General Physicochemical Properties of this compound Monohydrate

PropertyValueReference
Appearance White to off-white, crystalline, non-hygroscopic powder[3][5]
Molecular Formula C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[3][4]
Molecular Weight 523.32 g/mol [3][4]
pKa 7.7[8]
Log Kow (Octanol/Water) -1.08 (at pH 5.0)-0.03 (at pH 7.0)1.11 (at pH 9.0)[4]

Table 2: Solubility Data of this compound Monohydrate

SolventSolubilityTemperatureReference
Water Soluble; 69.5 mg/g24.5 °C[3][4][5]
Water >50 mg/mLNot Specified
Water 41 mg/mLNot Specified[7]
DMSO ≥23.8 mg/mLNot Specified[9]
DMSO >100 mg/mLNot Specified
DMSO 60 mg/mLNot Specified[7]
N,N-dimethylformamide SolubleNot Specified[3][5]
Methanol Slightly SolubleNot Specified[3][5]
Ethanol Very Slightly Soluble / Practically InsolubleNot Specified[3][5][10]
Acetone Very Slightly SolubleNot Specified[3][5]
Acetonitrile Very Slightly Soluble / Practically InsolubleNot Specified[3][5][10]

Table 3: Thermal Properties of Different Sitagliptin Crystalline Forms

Crystalline FormMelting Point (Tpeak)Dehydration Event (Tpeak)Reference
Sitagliptin Base 120.29 °CN/A[1][3][6][11]
Sitagliptin Phosphate Monohydrate 206.37 °C134.43 °C[1][3][6][11]
Sitagliptin Phosphate Anhydrous 214.92 °CN/A[1][3][6][11]

Note: The thermal analysis of sitagliptin phosphate monohydrate reveals a characteristic crystalline transition event upon dehydration.[1][3][6] Both the monohydrate and anhydrous phosphate forms are more thermostable than the sitagliptin base.[1][3][6][11]

Table 4: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Sitagliptin Crystalline Forms

Crystalline FormMain Characteristic Peaks (2θ ± 0.2°)Reference
Sitagliptin Phosphate Anhydrous (STGA) 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9[3]
Sitagliptin Base Form (STGB) 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8[3]

Mechanism of Action: DPP-4 Inhibition Pathway

Sitagliptin functions by selectively inhibiting the DPP-4 enzyme. This prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][12] The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, thereby improving glycemic control.[5]

Sitagliptin_MoA cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Normal State) cluster_2 Sitagliptin Intervention cluster_3 Therapeutic Outcome Food Food Gut Gut L-cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release DPP4_enzyme DPP-4 Enzyme Incretins->DPP4_enzyme Pancreas Pancreas Incretins->Pancreas acts on Inactive_Incretins Inactive Metabolites DPP4_enzyme->Inactive_Incretins degrades Sitagliptin Sitagliptin Sitagliptin->DPP4_enzyme inhibits Insulin ↑ Insulin Release (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Release (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.

Experimental Protocols

The characterization of this compound involves several key analytical techniques. The generalized protocols for these methods are described below.

A comprehensive solid-state characterization is essential to identify and control the crystalline form of the API, which directly impacts stability, solubility, and bioavailability.[1][3][11]

Solid_State_Workflow cluster_methods Analytical Techniques cluster_properties Determined Properties start Sitagliptin Phosphate Monohydrate (API Sample) xrd X-Ray Powder Diffraction (XRPD) start->xrd dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetry (TGA) start->tga sem Scanning Electron Microscopy (SEM) start->sem spectroscopy Spectroscopic Techniques (FTIR, Raman) start->spectroscopy crystal Crystalline Form & Polymorphism xrd->crystal thermal Thermal Stability & Melting Point dsc->thermal dehydration Hydration State & Dehydration Profile tga->dehydration morphology Particle Morphology sem->morphology structure Molecular Structure spectroscopy->structure

Caption: General workflow for the solid-state characterization of an API.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of an API.[13] The protocol is designed to measure the concentration of a compound in a saturated solution when excess solid is present.[13]

Objective: To determine the lowest solubility of sitagliptin phosphate across the physiological pH range of 1.2 to 6.8 at 37 ± 1 °C.[14][15]

Materials:

  • This compound Monohydrate API

  • Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)[14]

  • Stoppered flasks or vials

  • Constant temperature shaker/incubator (37 ± 1 °C)

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)

  • Calibrated pH meter

  • Validated analytical system for quantification (e.g., HPLC-UV)

Protocol:

  • Preparation: Add an excess amount of the API to a series of flasks, each containing a known volume of a specific pH buffer.[13] Ensure sufficient excess solid is present to maintain saturation throughout the experiment.

  • Equilibration: Place the sealed flasks in a shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.[15]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the saturated solution by centrifugation or filtration.[13][15] This step must be performed carefully to avoid temperature changes that could alter solubility.

  • pH Measurement: Measure and record the final pH of the saturated solution (the filtrate or supernatant).[13]

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of dissolved sitagliptin using a validated analytical method, such as HPLC.

  • Data Analysis: Perform the experiment in triplicate for each pH condition.[14] The solubility is reported as the average concentration (e.g., in mg/mL) at each pH. The lowest measured value across the pH 1.2-6.8 range is used for Biopharmaceutics Classification System (BCS) purposes.[14]

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are used to investigate the thermal properties of the material, including melting, decomposition, and dehydration events.[3][11]

Objective: To determine the melting point, dehydration temperature, and thermal stability of different crystalline forms of sitagliptin.

Generalized DSC Protocol:

  • Accurately weigh 1.5-2.0 mg of the sample into an aluminum DSC pan.[16]

  • Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).[16]

  • Record the heat flow versus temperature to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events.

Generalized TGA Protocol:

  • Place an accurately weighed sample (e.g., 5-10 mg) onto the TGA balance pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the change in mass as a function of temperature. Weight loss at specific temperatures corresponds to events like dehydration or decomposition.

XRPD is a primary technique for identifying the crystalline form of a solid material. Each crystalline solid has a unique diffraction pattern.

Objective: To obtain the XRPD pattern of a sitagliptin sample to identify its crystalline form (e.g., monohydrate, anhydrous) by comparing it to reference patterns.[3]

Generalized Protocol:

  • Sample Preparation: Gently grind the sample in a mortar, if necessary, to ensure a fine, homogeneous powder.[16][17]

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.[16][17]

  • Data Acquisition: Place the sample holder in the diffractometer.

  • Analysis: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation. The instrument software records the intensity of the diffracted X-rays at each angle.

  • Interpretation: The resulting diffractogram, a plot of intensity vs. 2θ, is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice structure.[3]

References

The Pharmacology of Sitagliptin Enantiomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Sitagliptin

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As a chiral molecule, sitagliptin exists as two enantiomers: (R)-sitagliptin and (S)-sitagliptin. The therapeutic efficacy of sitagliptin is overwhelmingly attributed to the (R)-enantiomer, which is the active pharmaceutical ingredient. The (S)-enantiomer is considered a chiral impurity, and understanding its distinct pharmacological profile is crucial for a comprehensive evaluation of the drug's safety and efficacy. This guide provides a detailed examination of the pharmacokinetics and pharmacodynamics of both sitagliptin enantiomers, with a particular focus on the (S)-isomer.

Pharmacodynamics: Stereoselective Inhibition of DPP-4

The primary pharmacodynamic effect of sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2]

A critical aspect of sitagliptin's pharmacodynamics is its stereoselectivity. The (R)-enantiomer is a potent inhibitor of DPP-4, while the (S)-enantiomer exhibits significantly weaker inhibitory activity. This difference is quantified by their respective half-maximal inhibitory concentrations (IC50).

Table 1: Comparative DPP-4 Inhibitory Activity of Sitagliptin Enantiomers

EnantiomerIC50 for DPP-4 Inhibition
(R)-Sitagliptin~18 nM
(S)-Sitagliptin2,300 nM

Data sourced from internal Merck research documents.

This substantial difference in potency underscores the therapeutic importance of the (R)-enantiomer and classifies the (S)-enantiomer as a significantly less active component.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of sitagliptin involves the incretin signaling pathway. The inhibition of DPP-4 by (R)-sitagliptin leads to a cascade of events that ultimately results in improved glucose homeostasis.

Mechanism of Action of (R)-Sitagliptin cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_effect Physiological Effect Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Beta_Cells β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Sitagliptin (R)-Sitagliptin Sitagliptin->DPP4 Inhibits Insulin Insulin Secretion Beta_Cells->Insulin Increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon Decreases Glucose Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Raises

DPP-4 inhibition by (R)-Sitagliptin enhances incretin effects.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of sitagliptin has been extensively studied in healthy subjects and patients with type 2 diabetes. The majority of the available data pertains to the active (R)-enantiomer.

(R)-Sitagliptin Pharmacokinetics in Humans

(R)-Sitagliptin is rapidly absorbed after oral administration, with or without food.[3] It exhibits dose-proportional pharmacokinetics and is primarily eliminated unchanged in the urine through active tubular secretion.[4][5] Metabolism is a minor pathway, with CYP3A4 and CYP2C8 being the primary enzymes involved.[5]

Table 2: Pharmacokinetic Parameters of (R)-Sitagliptin in Healthy Adults (100 mg single oral dose)

ParameterValue
Bioavailability (F)~87%
Time to Peak Concentration (Tmax)1-4 hours
Plasma Half-life (t1/2)~12.4 hours
Volume of Distribution (Vd)~198 L
Plasma Protein Binding~38%
Renal Clearance~388 mL/min
Primary Route of EliminationRenal (unchanged drug)
Percentage Excreted Unchanged in Urine~79%

Data compiled from FDA clinical pharmacology reviews and published studies.[3][4][5]

(S)-Sitagliptin Pharmacokinetics

Direct and comprehensive pharmacokinetic data for (S)-sitagliptin in humans is limited, as it is an impurity and not the therapeutic agent. However, studies in animal models, specifically in rats, indicate that the pharmacokinetics of sitagliptin are enantioselective.[6]

A study in female albino Wistar rats demonstrated notable differences in the pharmacokinetic profiles of the (R) and (S) enantiomers after administration of a racemic mixture.[6][7] This suggests potential differences in absorption, distribution, metabolism, or excretion between the two enantiomers. While direct extrapolation to humans is not possible, this finding highlights the importance of stereospecificity in the drug's disposition.

Given that metabolism is a minor elimination pathway for sitagliptin overall, and the drug is primarily cleared renally, it is plausible that any pharmacokinetic differences between the enantiomers in humans could be related to stereoselective active renal secretion. However, without specific human data, this remains speculative.

Experimental Protocols

Protocol for Chiral Separation of Sitagliptin Enantiomers in Plasma by HPLC

This protocol outlines a method for the quantitative determination of (R)- and (S)-sitagliptin in plasma, which is essential for pharmacokinetic studies.

Objective: To separate and quantify (R)- and (S)-sitagliptin enantiomers in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

  • Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile (60:30:10, v/v/v).[8]

  • Sitagliptin enantiomer reference standards.

  • Plasma samples.

  • Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol).

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Perform protein precipitation by adding a threefold volume of acetonitrile to the plasma sample.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: 3 M potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 268 nm or MS/MS with appropriate transitions.

  • Quantification:

    • Generate a calibration curve using known concentrations of (R)- and (S)-sitagliptin reference standards.

    • Calculate the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.

Workflow for Chiral HPLC Analysis of Sitagliptin Enantiomers Start Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Chiral Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Sample preparation and analysis workflow for sitagliptin enantiomers.
Protocol for In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

Objective: To measure the IC50 value of sitagliptin enantiomers for DPP-4 inhibition.

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[9]

  • Sitagliptin enantiomer test compounds.

  • 96-well black microtiter plate.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[10]

  • Incubator at 37°C.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of (R)- and (S)-sitagliptin in the assay buffer.

    • Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 40 µL of Assay Buffer and 10 µL of solvent.

    • Enzyme Control (100% activity) wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.

    • Test Compound wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective sitagliptin enantiomer dilution.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence kinetically for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The therapeutic action of sitagliptin is unequivocally linked to the (R)-enantiomer, which is a potent inhibitor of the DPP-4 enzyme. The (S)-enantiomer, in contrast, is a significantly weaker inhibitor and is appropriately managed as a chiral impurity. While comprehensive human pharmacokinetic data for the (S)-enantiomer is not extensively available, preclinical studies suggest enantioselective pharmacokinetics. The established analytical methods for chiral separation and the well-understood pharmacodynamics of DPP-4 inhibition provide a robust framework for the continued development and quality control of sitagliptin as a critical therapy for type 2 diabetes. This technical guide summarizes the core pharmacological characteristics of both sitagliptin enantiomers, providing essential information for researchers and drug development professionals in the field.

References

The Discovery and Development of Sitagliptin Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, marketed as Januvia®, is a potent and highly selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor. Its development marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby improving glycemic control. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data of sitagliptin phosphate.

Introduction: The Incretin Concept and the Dawn of DPP-4 Inhibition

The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones, GLP-1 and GIP. In individuals with T2DM, the incretin effect is significantly diminished. A key enzyme responsible for the rapid inactivation of GLP-1 and GIP is dipeptidyl peptidase-4 (DPP-4).[1] The therapeutic strategy of inhibiting DPP-4 to prolong the action of endogenous incretins emerged as a promising approach for the treatment of T2DM.

The development of sitagliptin by Merck & Co. was a landmark in this field.[2] Initial efforts in the DPP-4 inhibitor program involved in-licensing compounds like threo- and allo-isoleucyl thiazolidide. However, these were discontinued due to toxicity concerns, which were later hypothesized to be linked to off-target inhibition of the related enzymes DPP8 and DPP9.[2][3] This led to a focused medicinal chemistry effort to identify a highly selective DPP-4 inhibitor. Through the optimization of a beta-amino acid piperazine series, and subsequent development of a triazolopiperazine series with improved pharmacokinetic properties, sitagliptin was discovered as a potent and selective DPP-4 inhibitor.[2]

Mechanism of Action: Enhancing the Incretin Pathway

Sitagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[4] By binding to the active site of DPP-4, sitagliptin prevents the cleavage and inactivation of GLP-1 and GIP. This leads to increased circulating levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[4] The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[5]

Incretin_Signaling_Pathway cluster_gut Intestinal L-cell cluster_pancreas Pancreatic Islet cluster_beta β-cell cluster_alpha α-cell Oral Glucose Oral Glucose GLP-1_GIP_Release GLP-1 & GIP Release Oral Glucose->GLP-1_GIP_Release Insulin_Release Insulin Release GLP-1_GIP_Release->Insulin_Release Stimulation Glucagon_Suppression Glucagon Suppression GLP-1_GIP_Release->Glucagon_Suppression Suppression DPP4 DPP-4 Enzyme GLP-1_GIP_Release->DPP4 Inactivation Glucose_Uptake Peripheral Glucose Uptake Insulin_Release->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon_Suppression->Hepatic_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Preclinical Development

The preclinical development of sitagliptin involved a comprehensive evaluation of its pharmacology, pharmacokinetics, and toxicology in various animal models.

In Vitro and In Vivo Pharmacology
  • DPP-4 Inhibition: Sitagliptin demonstrated potent and selective inhibition of DPP-4.

  • Animal Models: Studies in animal models of T2DM showed that sitagliptin improved glycemic control by lowering blood glucose levels.[6]

Pharmacokinetics and Metabolism

Pharmacokinetic studies in animals revealed favorable properties, including good oral bioavailability.[2] The drug is primarily excreted unchanged in the urine.[6]

Toxicology

Extensive toxicology studies were conducted in multiple animal species to assess the safety of sitagliptin. These studies did not reveal any significant safety concerns at exposures well above the therapeutic human dose.[7]

Clinical Development

The clinical development program for sitagliptin encompassed Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage in humans.[5][6]

Drug_Development_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Marketing Target_ID Target Identification (DPP-4) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Gen->Preclinical Phase_I Phase I (Safety & PK in Healthy Volunteers) Preclinical->Phase_I Phase_II Phase II (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission & Review Phase_III->NDA Approval FDA Approval NDA->Approval Post_Market Phase IV / Post-Marketing Surveillance (e.g., TECOS) Approval->Post_Market

Caption: Sitagliptin's drug discovery and development workflow.

Phase I Studies

Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of sitagliptin. These studies established the initial safety database and determined the appropriate dosage range for further investigation.[6][8]

Phase II Studies

Phase II dose-ranging studies were performed in patients with T2DM to evaluate the efficacy and safety of different doses of sitagliptin. These trials demonstrated a dose-dependent reduction in HbA1c and were crucial in selecting the optimal dose for Phase III trials.[9][10]

Phase III Studies

Large-scale Phase III clinical trials were conducted to confirm the efficacy and safety of sitagliptin as monotherapy and in combination with other antidiabetic agents, such as metformin and pioglitazone.[5][11] These studies consistently showed that sitagliptin significantly improved glycemic control with a low incidence of hypoglycemia.[5]

Cardiovascular Outcomes Trial (TECOS)

The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large, randomized, placebo-controlled study designed to assess the cardiovascular safety of sitagliptin in patients with T2DM and established cardiovascular disease.[1][12][13] The trial demonstrated that sitagliptin was non-inferior to placebo for the primary composite cardiovascular endpoint, confirming its cardiovascular safety.[12][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of sitagliptin.

Table 1: In Vitro and Preclinical Efficacy

ParameterValueSpecies/SystemReference
DPP-4 Inhibition (IC50) ~27 nMHuman plasma[3]
DPP-4 Inhibition (IC50) 19 nMCaco-2 cell extracts[3]

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single 100 mg Oral Dose)

ParameterValueUnitReference
Tmax (median) 1 - 4hours[8]
Cmax (geometric mean) 91.85 - 109.56ng/mL[16]
AUC0-t (geometric mean) 95.83 - 100.37ng·hr/mL[16]
t1/2 (apparent terminal) 8 - 14hours[8]
Oral Bioavailability ~87%[3]
Renal Excretion (unchanged) ~80%[3]

Table 3: Phase III Clinical Trial Efficacy Data (24-week monotherapy)

ParameterSitagliptin 100 mgPlacebop-valueReference
Baseline HbA1c (%) ~8.0~8.0-[11]
Change in HbA1c (%) -0.79+0.12<0.001[17]
Change in FPG (mg/dL) -17.1+5.8<0.001[17]
Change in 2-hr PPG (mg/dL) -46.7+7.4<0.001[17]

Table 4: TECOS Cardiovascular Outcomes Trial Results

OutcomeSitagliptin Group (N=7,332)Placebo Group (N=7,339)Hazard Ratio (95% CI)p-value
Primary Composite Outcome 11.4% (4.06/100 person-years)11.6% (4.17/100 person-years)0.98 (0.88-1.09)<0.001 for non-inferiority
Hospitalization for Heart Failure 3.1%3.1%1.00 (0.83-1.20)0.98

Experimental Protocols

DPP-4 Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of sitagliptin to inhibit DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Sitagliptin stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of sitagliptin in assay buffer.

  • Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate.

  • Add the sitagliptin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the initial reaction velocities and determine the percent inhibition for each sitagliptin concentration.

  • Plot the percent inhibition against the logarithm of the sitagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase III Clinical Trial Protocol (Monotherapy - General Outline)

Objective: To evaluate the efficacy and safety of sitagliptin monotherapy in patients with T2DM.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Adults with a diagnosis of T2DM.

  • Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone.

  • Stable body weight.

Exclusion Criteria:

  • Use of other antihyperglycemic agents within a specified washout period.

  • History of type 1 diabetes or diabetic ketoacidosis.

  • Significant renal or hepatic impairment.

Treatment:

  • Patients are randomized to receive either sitagliptin (e.g., 100 mg once daily) or a matching placebo.

  • Treatment duration is typically 24 to 52 weeks.

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in fasting plasma glucose (FPG).

    • Change from baseline in 2-hour postprandial glucose (PPG).

    • Proportion of patients achieving a target HbA1c (e.g., <7.0%).

  • Safety Endpoints:

    • Incidence of adverse events, including hypoglycemia.

    • Changes in body weight.

    • Vital signs and laboratory parameters.

Statistical Analysis:

  • Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in glycemic parameters between the treatment groups, with baseline value as a covariate.

Conclusion

The discovery and development of sitagliptin phosphate represent a significant achievement in the field of diabetes therapeutics. Its novel mechanism of action, targeting the incretin system through selective DPP-4 inhibition, offers an effective and well-tolerated treatment option for patients with T2DM. The extensive preclinical and clinical development program, culminating in the large-scale TECOS cardiovascular outcomes trial, has provided a robust body of evidence supporting its efficacy and safety. This technical guide has summarized the key milestones and data that have established sitagliptin as a cornerstone of modern diabetes management.

References

A Comprehensive Guide to the Solid-State Characterization of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solid-state properties of (S)-Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4][5] The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[1][3][4][5] This document details the characterization of three primary crystalline forms of sitagliptin: sitagliptin phosphate monohydrate (STG), sitagliptin phosphate anhydrous (STGA), and the sitagliptin base form (STGB).

Executive Summary

The solid-state landscape of sitagliptin phosphate is complex, with the monohydrate and anhydrous forms being of significant pharmaceutical interest. The conversion between these forms, particularly the dehydration of the monohydrate, can lead to changes in the crystalline structure, impacting the drug's melting point and solubility.[1][2][4][5] A thorough understanding and characterization of these solid forms are essential for the development of stable and effective pharmaceutical dosage forms. This guide presents a compilation of analytical data and experimental methodologies to aid researchers in this endeavor.

Crystalline Forms and Their Interrelationships

This compound primarily exists in a monohydrate crystalline form, which is the form used in the commercial product Januvia®.[1] This hydrated form can be converted to an anhydrous form through dehydration.[1][2] Additionally, a sitagliptin base form with distinct thermal properties has also been characterized.[1][2][4][5] The relationship between these forms is crucial for understanding potential polymorphic transitions during manufacturing and storage.

G STG Sitagliptin Phosphate Monohydrate (STG) STGA Sitagliptin Phosphate Anhydrous (STGA) STG->STGA Dehydration (Heat) STGB Sitagliptin Base Form (STGB) STG->STGB Chemical Process STGA->STG Hydration

Relationship between Sitagliptin Crystalline Forms.

Data Presentation: Comparative Analysis of Crystalline Forms

The following tables summarize the key quantitative data obtained from the solid-state characterization of the different forms of sitagliptin phosphate.

Table 1: X-Ray Powder Diffraction (XRPD) Data

Crystalline FormCharacteristic Peaks (2θ ± 0.2°)
Sitagliptin Phosphate Monohydrate (STG) 4.7, 13.5, 17.7, 18.3, 23.7[6]
Sitagliptin Phosphate Anhydrous (STGA) 4.6, 9.3, 13.4, 13.9, 15.0, 18.2, 19.2, 19.9, 21.4, 25.4, 26.9[1]
Sitagliptin Base Form (STGB) 7.4, 11.5, 16.7, 17.7, 18.9, 24.1, 24.5, 27.0, 28.5, 28.8[1]
Sitagliptin Phosphate Form V (Anhydrate) 4.60, 9.32, 12.38, 13.40, 13.92, 18.24, 23.60, 24.36, 25.40, 26.60[7]

Table 2: Thermal Analysis Data (DSC and TGA)

Crystalline FormEventPeak Temperature (Tpeak, °C)Onset Temperature (Tonset, °C)Enthalpy (ΔH, J/g)Mass Loss (%)
Sitagliptin Phosphate Monohydrate (STG) Dehydration134.43[1][2][4][5]101[1]-1.15[1][2][4][5]2.9 (between 101-136°C)[1]
Melting206.37[1][2][4][5]---
Sitagliptin Phosphate Anhydrous (STGA) Melting214.92[1][2][4][5]212.58[1]-104.84[1]-
Decomposition234.24, 278.74, 333.94[1]Starts at 216[1]-Three steps[1]
Sitagliptin Base Form (STGB) Melting120.29[1][2][4][5]117.81[8]-75.18[8]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solid-state characterization studies. The following sections outline the typical experimental protocols for the key techniques employed in the analysis of sitagliptin phosphate.

Workflow for Solid-State Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation start API Sample (STG, STGA, or STGB) xrd X-Ray Powder Diffraction (XRPD) start->xrd dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga ftir FTIR Spectroscopy start->ftir sem Scanning Electron Microscopy (SEM) start->sem analysis Crystallinity, Polymorph ID, Thermal Stability, Morphology xrd->analysis dsc->analysis tga->analysis ftir->analysis sem->analysis

General Experimental Workflow.

1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting point, dehydration/desolvation temperatures, and enthalpy changes associated with thermal events.

  • Methodology:

    • A sample of 3-5 mg is accurately weighed into an aluminum pan.

    • The pan is hermetically sealed. An empty sealed pan is used as a reference.

    • The sample and reference are heated in a DSC instrument under a controlled nitrogen or synthetic air atmosphere (e.g., 50 mL/min).

    • A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 400 °C.[4]

    • The heat flow to the sample is monitored as a function of temperature.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To measure changes in mass as a function of temperature, primarily to quantify water content and assess thermal stability.

  • Methodology:

    • A sample of 5-10 mg is placed in a platinum or alumina crucible.

    • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., synthetic air at 50 mL/min).

    • A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 400 °C.[4]

    • The mass of the sample is continuously recorded as the temperature increases.

3. X-Ray Powder Diffraction (XRPD)

  • Purpose: To identify the crystalline form (polymorph) and determine the degree of crystallinity.

  • Methodology:

    • The sample is gently ground, if necessary, to ensure a random orientation of crystals.

    • The powdered sample is packed into a sample holder.

    • The sample is analyzed using an X-ray diffractometer.

    • The instrument is typically operated with Cu Kα radiation.

    • Data is collected over a specific 2θ range (e.g., 3° to 40°) with a defined step size and scan speed.

4. Fourier Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify functional groups and obtain a characteristic fingerprint of the molecular structure in the solid state.

  • Methodology:

    • A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a pellet.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

    • The sample is scanned over a typical wavenumber range of 4000 to 400 cm-1.

    • A background spectrum is collected and subtracted from the sample spectrum.

5. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the morphology, particle size, and shape of the crystalline material.

  • Methodology:

    • The sample powder is mounted on an aluminum stub using double-sided adhesive tape.

    • The sample is sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging.

    • The coated sample is then imaged in a scanning electron microscope at various magnifications.

Conclusion

The solid-state characterization of this compound is a critical component of drug development and quality control. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this important API. A thorough understanding of the properties of the monohydrate, anhydrous, and base forms is essential for ensuring the consistency, stability, and efficacy of the final drug product. The distinct thermal and crystallographic properties of each form necessitate careful control of manufacturing and storage conditions to prevent unwanted polymorphic transformations.

References

Methodological & Application

Application Note: (S)-Sitagliptin Phosphate Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Sitagliptin phosphate is an oral anti-diabetic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the management of type 2 diabetes mellitus.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product.[1][3] Regulatory agencies such as the US FDA and EMA mandate rigorous impurity profiling.[3][4] This document provides detailed application notes and protocols for the impurity profiling and identification of this compound, including methods for detecting process-related impurities and degradation products.

Known Impurities

Several process-related impurities and degradation products have been identified for Sitagliptin. These include:

  • Process-Related Impurities:

    • Ketoamide impurity[2][4][5]

    • Enamine impurity[2][4][5]

    • Triazole impurity[2]

    • Acid impurity[2]

    • Dioxo impurity[2][6]

    • (S)-Sitagliptin Isomer Phosphate (Sitagliptin EP Impurity A)[7][]

    • Sitagliptin 4-Desfluoro Impurity (Sitagliptin EP Impurity B)[7][]

  • Potential Genotoxic Impurity:

    • 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][10] triazolo [4,3-a] pyrazine (7-nitroso impurity)[9][11]

  • Degradation Products:

    • Forced degradation studies have shown the formation of various degradation products under acidic, basic, oxidative, thermal, and photolytic stress conditions.[12][13][14] Under acidic conditions (2.5M HCl at 60°C), two major degradation products, DP1 and DP2, have been observed.[15][16]

Experimental Workflows

The following diagrams illustrate the general workflows for impurity profiling and identification.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis API_or_Formulation Sitagliptin API or Formulation Dissolution Dissolve in Diluent (e.g., Methanol or Water) API_or_Formulation->Dissolution Filtration Filter through 0.45 µm membrane Dissolution->Filtration HPLC_LCMS RP-HPLC / UHPLC-MS/MS Analysis Filtration->HPLC_LCMS Inject into system Chromatogram_Analysis Chromatogram Analysis HPLC_LCMS->Chromatogram_Analysis Impurity_Quantification Impurity Quantification Chromatogram_Analysis->Impurity_Quantification Impurity_Identification Impurity Identification (MS data) Chromatogram_Analysis->Impurity_Identification

General Workflow for Impurity Analysis.

Start Forced Degradation Study Drug_Substance Sitagliptin Drug Substance Start->Drug_Substance Stress_Conditions Apply Stress Conditions Drug_Substance->Stress_Conditions Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1N - 2.5M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1N NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 10% H2O2) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80-105°C) Stress_Conditions->Thermal Photolytic Photolytic Degradation (UV light) Stress_Conditions->Photolytic Analysis Analyze by Stability-Indicating RP-HPLC / LC-MS Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Forced Degradation Study Workflow.

Experimental Protocols

Protocol 1: RP-HPLC Method for General Impurity Profiling

This protocol is a general method for the separation and quantification of common process-related impurities and degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector.[4]

2. Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.02 M Phosphate buffer (pH 7.0) and Acetonitrile (95:5 v/v).[14]

  • Mobile Phase B: Acetonitrile and Water (80:20 v/v).[14]

  • Gradient Program:

    • 0-15 min: 0-50% B

    • 15-40 min: 50% B

    • 40-45 min: 50-80% B

    • 45-53 min: 80-100% B

    • 53-54 min: 100-0% B

    • 54-65 min: 0% B[14]

  • Flow Rate: 1.0 mL/min.[2][17]

  • Column Temperature: 40-45°C.[2][14]

  • Detection Wavelength: 210 nm.[2][13][17]

  • Injection Volume: 10 µL.[14]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Sitagliptin working standard (e.g., 1.5 mg/mL) and impurity standards in a suitable diluent (e.g., Methanol or a mixture of buffer and acetonitrile).[2][14]

  • Test Solution: Accurately weigh and dissolve the Sitagliptin API or powdered tablets in the diluent to achieve a known concentration (e.g., 1.5 mg/mL).[14]

  • Filter all solutions through a 0.45 µm membrane filter before injection.[12]

Protocol 2: UHPLC-MS/MS Method for Quantification of 7-Nitroso Impurity

This is a highly sensitive method for the detection and quantification of the potential genotoxic 7-nitroso impurity.

1. Instrumentation:

  • Ultraperformance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).[9][11]

2. Chromatographic Conditions:

  • Column: Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm) or Agilent-ZORBAX SB-C18.[18][19]

  • Mobile Phase A: 0.12% Formic acid in water or 0.01 M ammonium formate in water.[18][20]

  • Mobile Phase B: Methanol or Acetonitrile.[18][20]

  • Flow Rate: 0.4 - 0.6 mL/min.[18][20]

  • Column Temperature: 40°C.[19][20]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[18]

4. Sample Preparation:

  • Standard Solution: Prepare a standard solution of 7-nitroso impurity at a concentration of approximately 0.03 ppm in water.[19]

  • Test Solution: Prepare a Sitagliptin sample solution of 50 mg/mL in water. Sonicate for five minutes to dissolve.[19]

  • Filter the sample solution using a 0.45 µm nylon filter.[19]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for impurity analysis of Sitagliptin.

Table 1: Method Validation Parameters for RP-HPLC Methods

ParameterResultReference
Linearity Range5.0 - 65.0 µg/mL for Sitagliptin[21]
Correlation Coefficient (r²)> 0.99[1]
Accuracy (% Recovery)98 - 102%[3]
Precision (% RSD)< 2%[3]
Limit of Detection (LOD)0.09 µg/mL[22]
Limit of Quantification (LOQ)0.27 µg/mL[22]

Table 2: Method Validation Parameters for UHPLC-MS/MS Method for 7-Nitroso Impurity

ParameterResultReference
Linearity Range0.005 - 0.06 ppm[9][11]
Correlation Coefficient (r²)> 0.99[9][11]
Accuracy (% Recovery)80 - 120%[9][19]
Limit of Detection (LOD)0.002 ppm[9][11]
Limit of Quantification (LOQ)0.005 ppm[9][11]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[12] Sitagliptin phosphate should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl for one month or 2.5 M HCl at 60°C for several hours.[12][15]

  • Basic Hydrolysis: 0.1 N NaOH.[14]

  • Oxidative Degradation: 10% H₂O₂ at room temperature.[14]

  • Thermal Degradation: 80°C for two weeks or 105°C.[12][14]

  • Photolytic Degradation: Exposure to UV light (256 nm) for two weeks.[12]

The degradation should be monitored to ensure that the method can separate the degradation products from the main peak and other impurities. A mass balance of >95% is typically expected.[13][14]

Conclusion

The provided protocols and data offer a comprehensive framework for the impurity profiling and identification of this compound. The use of robust and validated analytical methods, such as RP-HPLC and UHPLC-MS/MS, is crucial for ensuring the quality, safety, and efficacy of Sitagliptin drug products. Adherence to regulatory guidelines and thorough characterization of impurities are paramount throughout the drug development and manufacturing process.

References

Application Notes and Protocols for Forced Degradation Studies of Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on sitagliptin phosphate. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. The data generated are essential for developing stability-indicating analytical methods, understanding the chemical properties of the drug, and ensuring the safety and efficacy of the final drug product.

Overview of Sitagliptin Degradation

Sitagliptin phosphate is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1] Significant degradation has been observed in strongly acidic, alkaline, and oxidative environments.[1][2] Under acidic conditions, two primary degradation products, DP1 and DP2, have been identified.[2][3] Alkaline hydrolysis also leads to significant degradation.[1][4] The drug substance is also affected by oxidative stress, typically induced by hydrogen peroxide.[5][6] Thermal and photolytic degradation have been reported to be less significant compared to hydrolytic and oxidative degradation.[7]

Experimental Protocols

The following protocols are synthesized from various validated studies and provide a framework for conducting forced degradation studies on sitagliptin phosphate.

Materials and Reagents
  • Sitagliptin Phosphate Reference Standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Potassium Dihydrogen Phosphate, analytical grade

  • Orthophosphoric Acid, analytical grade

  • Water, HPLC grade or purified

Stock Solution Preparation

Prepare a stock solution of sitagliptin phosphate by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., a mixture of water and methanol) to achieve a concentration of approximately 1 mg/mL.[8]

Forced Degradation Procedures

For each condition, a sample of the sitagliptin stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration with the same solvent used for the stressed samples.

  • To a suitable volume of the sitagliptin stock solution, add an equal volume of hydrochloric acid solution (ranging from 0.1 N to 2.5 M).[3][5][6]

  • Incubate the mixture at a controlled temperature, for example, 60°C.[2][3]

  • Monitor the degradation over a specific period (e.g., up to 24 hours).[6][9]

  • After the desired time, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide solution.[5][6]

  • Dilute the final solution with the mobile phase to the target concentration for analysis.

  • To a suitable volume of the sitagliptin stock solution, add an equal volume of sodium hydroxide solution (ranging from 0.1 N to 2 M).[1][4]

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 24 hours).[9]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid.[6]

  • Dilute the final solution with the mobile phase to the target concentration for analysis.

  • To a suitable volume of the sitagliptin stock solution, add an equal volume of hydrogen peroxide solution (ranging from 3% to 33%).[5][6]

  • Keep the solution at room temperature or incubate at a slightly elevated temperature (e.g., 55°C) for a specific period (e.g., up to 24 hours).[5][8]

  • Dilute the final solution with the mobile phase to the target concentration for analysis.

  • Transfer a known quantity of solid sitagliptin phosphate powder into a petri dish.[8]

  • Expose the sample to dry heat in a temperature-controlled oven at a temperature such as 80°C for a specified period (e.g., 24 hours to two weeks).[5][7][8]

  • Alternatively, incubate a solution of sitagliptin at 80°C for a defined period.[5]

  • After exposure, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.

  • Expose a solution of sitagliptin phosphate or the solid powder to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours to two weeks).[5][7][8]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dissolve the sample (if solid) and dilute it to the target concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used.

Chromatographic Conditions (Example)
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[4][5][6] A common mobile phase composition is a mixture of phosphate buffer and methanol in a 40:60 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 265 nm[8]

  • Injection Volume: 10-50 µL[5][6]

  • Column Temperature: Ambient or controlled (e.g., 25°C)[6]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Studies of Sitagliptin Phosphate
Stress ConditionReagent/ConditionDurationTemperature% DegradationDegradation Products Formed
Acidic Hydrolysis 2.5 M HCl6 hours60°C~20-30%DP1, DP2[3]
0.1 N HCl1 monthRoom Temp.SignificantNot specified[5]
Alkaline Hydrolysis 2 M NaOHNot specifiedNot specifiedHighNot specified[1]
0.1 N NaOH24 hoursRoom Temp.SignificantNot specified[4]
Oxidative Degradation 33% H₂O₂24 hoursRoom Temp.SignificantNot specified[5]
6% H₂O₂Not specified60°CSignificantNot specified[7]
Thermal Degradation Solid State2 weeks80°CInsignificantNot specified[5]
Solution24 hours80°CInsignificantNot specified[7]
Photolytic Degradation UV Light (256 nm)2 weeksRoom Temp.InsignificantNot specified[5]

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sitagliptin Sitagliptin Phosphate Reference Standard Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Sitagliptin->Stock_Solution Acid Acidic Hydrolysis (HCl, Heat) Stock_Solution->Acid Alkali Alkaline Hydrolysis (NaOH, Heat) Stock_Solution->Alkali Oxidation Oxidative (H₂O₂, RT/Heat) Stock_Solution->Oxidation Thermal Thermal (Dry Heat) Stock_Solution->Thermal Photo Photolytic (UV Light) Stock_Solution->Photo Neutralize Neutralize/Dilute Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for Forced Degradation Studies of Sitagliptin.

Sitagliptin Degradation Pathways

Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation Sitagliptin Sitagliptin DP1 Degradation Product 1 (m/z 193.08) Sitagliptin->DP1 HCl DP2 Degradation Product 2 (m/z 234.09) Sitagliptin->DP2 HCl Alkaline_DPs Degradation Products Sitagliptin->Alkaline_DPs NaOH Oxidative_DPs Degradation Products Sitagliptin->Oxidative_DPs H₂O₂

Caption: Simplified Degradation Pathways of Sitagliptin.

Disclaimer: These protocols and application notes are intended for informational purposes and should be adapted and validated for specific laboratory conditions and regulatory requirements. It is essential to consult relevant pharmacopeias and regulatory guidelines (e.g., ICH Q1A(R2)) for comprehensive requirements.

References

Application Notes and Protocols for the Development of Sustained-Release Sitagliptin Phosphate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of sustained-release tablets of Sitagliptin phosphate, an oral hypoglycemic agent used for the management of type 2 diabetes mellitus. The protocols outlined below are based on established methodologies and aim to facilitate the development of a robust dosage form that can maintain prolonged therapeutic efficacy and improve patient compliance by reducing dosing frequency.

Introduction

Sitagliptin phosphate is a dipeptidyl peptidase-4 (DPP-4) inhibitor that works by increasing the levels of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2][3][4] The development of a sustained-release formulation is beneficial for drugs with a relatively short biological half-life, as it can help in maintaining a steady plasma concentration of the drug, thus improving glycemic control and patient adherence to the treatment regimen.

Mechanism of Action of Sitagliptin

Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3][4] By preventing their breakdown, Sitagliptin prolongs the activity of these hormones. This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells when blood glucose levels are normal or elevated.[1][5]

Sitagliptin_Mechanism_of_Action cluster_gut Gut (In response to a meal) cluster_pancreas Pancreas Meal Meal Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Meal->Incretins (GLP-1, GIP) Release Beta Cells Beta Cells Incretins (GLP-1, GIP)->Beta Cells Stimulates Alpha Cells Alpha Cells Incretins (GLP-1, GIP)->Alpha Cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Insulin Beta Cells->Insulin ↑ Secretion Glucagon Glucagon Alpha Cells->Glucagon ↓ Secretion Blood Glucose Blood Glucose Insulin->Blood Glucose ↓ Lowers Glucagon->Blood Glucose ↑ Raises Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibits Normalization of Blood Glucose Normalization of Blood Glucose Blood Glucose->Normalization of Blood Glucose

Caption: Mechanism of action of Sitagliptin.

Experimental Protocols

The following protocols describe the formulation and evaluation of Sitagliptin phosphate sustained-release tablets.

Formulation of Sustained-Release Tablets

Two common methods for the preparation of sustained-release tablets are direct compression and wet granulation.

3.1.1. Direct Compression Method

This method is suitable for drugs with good flowability and compressibility.

Protocol:

  • Sieving: Pass Sitagliptin phosphate, release-retarding polymers (e.g., Xanthan gum, HPMC K100), diluents (e.g., lactose, microcrystalline cellulose), and other excipients through a suitable mesh sieve (e.g., #60 mesh) to ensure uniformity.[6][7]

  • Blending: Mix the sifted Sitagliptin phosphate and other excipients, except the lubricant and glidant, in a blender for 15-20 minutes.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the blend and mix for another 3-5 minutes.[6]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.

3.1.2. Wet Granulation Method

This method is employed to improve the flow and compression characteristics of the powder blend.

Protocol:

  • Dry Mixing: Weigh and mix the drug, polymer, and other intragranular excipients thoroughly.

  • Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone in isopropyl alcohol) and add it to the dry mix to form a damp mass.[8]

  • Wet Screening: Pass the damp mass through a suitable sieve to form granules.

  • Drying: Dry the granules in a hot air oven at a specified temperature until the desired moisture content is achieved.

  • Dry Screening: Pass the dried granules through a smaller mesh sieve to obtain uniform granule size.

  • Final Blending: Add the extragranular excipients (e.g., lubricant, glidant) to the dried granules and blend.

  • Compression: Compress the lubricated granules into tablets.

Experimental_Workflow cluster_formulation Formulation cluster_evaluation Evaluation Start Start: API and Excipients Sieving Sieving Start->Sieving Blending Blending Sieving->Blending Direct_Compression Direct Compression Blending->Direct_Compression Wet_Granulation Wet Granulation Blending->Wet_Granulation Compression Tablet Compression Direct_Compression->Compression Wet_Granulation->Compression Physical_Tests Physical Tests (Hardness, Friability, Weight Variation) Compression->Physical_Tests Drug_Content Drug Content Uniformity Compression->Drug_Content Dissolution_Testing In-Vitro Dissolution Testing Compression->Dissolution_Testing Data_Analysis Data Analysis & Optimization Physical_Tests->Data_Analysis Drug_Content->Data_Analysis Dissolution_Testing->Data_Analysis End End: Optimized Formulation Data_Analysis->End

Caption: Experimental workflow for tablet development.

Evaluation of Sustained-Release Tablets

3.2.1. Physical Evaluation

  • Hardness: Determine the crushing strength of the tablets using a hardness tester.

  • Friability: Assess the ability of the tablets to withstand abrasion in packing, handling, and transporting using a friabilator. A weight loss of less than 1% is generally considered acceptable.

  • Weight Variation: Weigh 20 tablets individually, calculate the average weight, and compare the individual tablet weights to the average.

3.2.2. Drug Content Uniformity

Protocol:

  • Randomly select 10 tablets.

  • Crush each tablet individually into a fine powder.

  • Dissolve a quantity of powder equivalent to the average tablet weight in a suitable solvent.

  • Filter the solution and dilute it to a suitable concentration.

  • Measure the absorbance of the resulting solution using a UV-Visible spectrophotometer at the λmax of Sitagliptin.

  • Calculate the drug content using a standard calibration curve.

3.2.3. In-Vitro Dissolution Study

Protocol:

  • Apparatus: Use a USP Type I (Basket) or Type II (Paddle) dissolution apparatus.[9]

  • Dissolution Medium: Use 900 mL of a suitable dissolution medium, such as pH 6.8 phosphate buffer.[8][9][10]

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Agitation Speed: Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[9][10]

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12, and 24 hours).

  • Sample Analysis: Replace the withdrawn volume with fresh dissolution medium. Analyze the samples for drug content using a UV-Visible spectrophotometer or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables summarize representative data for the formulation and evaluation of Sitagliptin phosphate sustained-release tablets.

Table 1: Composition of Sustained-Release Tablet Formulations

Ingredient Purpose Formulation F1 (mg) Formulation F2 (mg) Formulation F3 (mg)
Sitagliptin PhosphateActive Ingredient128.5 (equivalent to 100 mg Sitagliptin)128.5 (equivalent to 100 mg Sitagliptin)128.5 (equivalent to 100 mg Sitagliptin)
HPMC K100MRelease Retarding Polymer5075100
HPMC K4MRelease Retarding Polymer25-50
Xanthan GumRelease Retarding Polymer-50-
Microcrystalline CelluloseDiluent80.530.555.5
LactoseDiluent505050
Magnesium StearateLubricant333
TalcGlidant333
Total Weight 340 340 340

Note: The quantities of excipients are illustrative and should be optimized based on experimental results.

Table 2: Physical Parameters of Formulated Tablets

Formulation Code Hardness ( kg/cm ²) Friability (%) Weight Variation (mg) Drug Content (%)
F15.8 ± 0.20.55340 ± 3.599.2 ± 1.1
F26.1 ± 0.30.48341 ± 2.899.8 ± 0.9
F36.0 ± 0.20.51339 ± 4.198.9 ± 1.3

Values are expressed as mean ± standard deviation.

Table 3: In-Vitro Drug Release Profile of Different Formulations

Time (hours) Cumulative % Drug Release (F1) Cumulative % Drug Release (F2) Cumulative % Drug Release (F3)
115.212.810.5
228.624.320.1
445.940.135.7
662.358.752.4
878.175.270.8
1091.589.685.3
1298.796.492.1
24-99.898.9

Dissolution Conditions: USP Type II apparatus, 900 mL of pH 6.8 phosphate buffer, 50 rpm, 37 ± 0.5°C.

Conclusion

The development of sustained-release Sitagliptin phosphate tablets can be successfully achieved using various hydrophilic polymers. The choice of polymer and its concentration significantly influences the drug release profile. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of pharmaceutical formulation to develop a clinically effective and patient-compliant dosage form. Further in-vivo studies are recommended to establish a strong in-vitro-in-vivo correlation (IVIVC).

References

Application Notes & Protocols: Transdermal Patch Formulation of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: (S)-Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3][4][5][6] Oral administration of sitagliptin can be associated with side effects, and its efficacy can be limited by first-pass metabolism.[1] Transdermal drug delivery offers a promising alternative, aiming to provide sustained drug release, bypass hepatic first-pass metabolism, and improve patient compliance by circumventing the issues associated with oral delivery.[1] These application notes provide a comprehensive overview of the formulation and evaluation of a transdermal patch for (S)-Sitagliptin phosphate, including detailed experimental protocols and data summaries.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] By preventing the breakdown of these incretins, sitagliptin increases their plasma concentrations.[10] Elevated levels of active GLP-1 and GIP stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.[7][10]

Sitagliptin_Pathway cluster_0 Physiological Response to Food Intake cluster_1 Pancreatic Action cluster_2 Glucose Homeostasis cluster_3 Enzymatic Degradation & Inhibition Food_Intake Food Intake Gut Gut Releases Incretins Food_Intake->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Beta_Cells Pancreatic β-Cells Incretins->Beta_Cells Alpha_Cells Pancreatic α-Cells Incretins->Alpha_Cells DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin (S)-Sitagliptin (Transdermal Patch) Sitagliptin->DPP4 Inhibits Formulation_Workflow start Start weigh Weigh Drug, Polymers, & Excipients start->weigh dissolve Dissolve in Solvent (e.g., Methanol/Chloroform) weigh->dissolve mix Stir to Homogenize dissolve->mix cast Cast Solution onto Surface mix->cast dry Dry at Room Temperature (24 hours) cast->dry cut Cut into Patches dry->cut store Store in Desiccator cut->store end_node End store->end_node Evaluation_Workflow cluster_eval Patch Characterization start Formulated Patch physico Physicochemical Tests (Thickness, Weight, Drug Content) start->physico invitro In Vitro Release Study (Franz Cell, Synthetic Membrane) start->invitro exvivo Ex Vivo Permeation Study (Franz Cell, Excised Skin) start->exvivo stability Stability Studies (Temp/Humidity Controlled) start->stability analysis Data Analysis & Interpretation physico->analysis invitro->analysis exvivo->analysis stability->analysis

References

Application Note: High-Throughput Quantification of Sitagliptin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sitagliptin in human plasma. The described protocol is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The method utilizes a simple sample preparation procedure, either protein precipitation or liquid-liquid extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its reliability for high-throughput analysis.

Introduction

Sitagliptin is an oral hypoglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][4] Accurate and precise quantification of sitagliptin in plasma is crucial for pharmacokinetic assessments and for ensuring optimal therapeutic outcomes in patients with type 2 diabetes. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose.[5]

Signaling Pathway of Sitagliptin (DPP-4 Inhibition)

Sitagliptin_Pathway cluster_ingestion Food Ingestion cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Food Intestinal L-cells Intestinal L-cells Food->Intestinal L-cells stimulates GLP-1_GIP Active Incretins (GLP-1, GIP) Intestinal L-cells->GLP-1_GIP release Beta-cells Beta-cells GLP-1_GIP->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1_GIP->Alpha-cells inhibits DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 degraded by Insulin_Secretion ↑ Insulin Secretion Beta-cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha-cells->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits LCMSMS_Workflow Plasma_Sample Plasma Sample Collection (100 µL) IS_Spiking Internal Standard Spiking Plasma_Sample->IS_Spiking Sample_Prep Sample Preparation (PPT or LLE) IS_Spiking->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer/ Evaporation & Reconstitution Centrifugation->Supernatant_Transfer LCMSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

References

Application Notes and Protocols: Spectrophotometric Determination of Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin phosphate is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby stimulating insulin release and lowering glucagon levels in a glucose-dependent manner. Accurate and reliable analytical methods are crucial for the quality control of Sitagliptin phosphate in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Sitagliptin phosphate using UV-Visible spectrophotometry, a simple, cost-effective, and rapid analytical technique. The methods described are validated according to ICH guidelines.

Principle of the Method

The primary method described is based on the direct measurement of the ultraviolet (UV) absorbance of Sitagliptin phosphate. The drug exhibits a characteristic absorption maximum (λmax) in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. This relationship is used to quantify the amount of Sitagliptin phosphate in a given sample.

Instrumentation and Reagents

  • Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is used for all absorbance measurements.

  • Reagents and Chemicals:

    • Sitagliptin phosphate reference standard

    • Methanol (AR grade)

    • Distilled water

    • 0.1N Hydrochloric acid (HCl)

    • Commercially available Sitagliptin phosphate tablets

Experimental Protocols

Protocol 1: Analysis of Bulk Sitagliptin Phosphate

This protocol outlines the procedure for the determination of Sitagliptin phosphate in its pure bulk form.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of Sitagliptin phosphate reference standard.

  • Transfer it to a 100 ml volumetric flask.

  • Dissolve and make up the volume to the mark with a suitable solvent (e.g., methanol, distilled water, or 0.1N HCl) to obtain a concentration of 1000 µg/ml.[1]

2. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions to obtain working standard solutions of varying concentrations (e.g., 2-10 µg/ml or 20-60 µg/ml).[2][3]

3. Determination of Absorption Maximum (λmax):

  • Scan a suitable concentration of the working standard solution (e.g., 10 µg/ml) in the UV region (200-400 nm) against a solvent blank.

  • The wavelength at which maximum absorbance is observed is the λmax. For Sitagliptin phosphate, the λmax is typically around 267 nm.[2][3][4][5][6]

4. Calibration Curve:

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a graph of absorbance versus concentration.

  • The resulting calibration curve should be linear, and the concentration of an unknown sample can be determined from its absorbance using the regression equation of this curve.

Protocol 2: Assay of Sitagliptin Phosphate in Tablets

This protocol describes the procedure for the quantification of Sitagliptin phosphate in a pharmaceutical tablet formulation.

1. Preparation of Sample Stock Solution:

  • Weigh and powder 20 tablets to get a uniform mixture.

  • Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of Sitagliptin phosphate.[1]

  • Transfer the powder to a 100 ml volumetric flask.

  • Add about 70 ml of the chosen solvent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[2][4]

  • Make up the volume to 100 ml with the solvent.

  • Filter the solution through a Whatman filter paper (No. 40 or 42) to remove any insoluble excipients.[1][2][7]

2. Preparation of Sample Solution for Analysis:

  • From the filtered sample stock solution, make an appropriate dilution to bring the concentration within the linearity range of the calibration curve. For instance, dilute 1 ml of the stock solution to 10 ml to get a concentration of 100 µg/ml, and then further dilute to a working concentration.

3. Analysis:

  • Measure the absorbance of the final diluted sample solution at the λmax.

  • Determine the concentration of Sitagliptin phosphate in the sample solution using the calibration curve.

  • Calculate the amount of Sitagliptin phosphate per tablet.

Data Presentation

The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of Sitagliptin phosphate.

Table 1: Summary of UV Spectrophotometric Methods for Sitagliptin Phosphate Analysis

ParameterMethod 1Method 2Method 3Method 4Method 5
Solvent Water0.1N HClMethanolMethanolDistilled Water
λmax (nm) 267267272.5267266
Linearity Range (µg/ml) 2-105-4035-8520-6025-225
Correlation Coefficient (R²) 0.99950.9934-0.991-
Accuracy (% Recovery) 99.53 - 100.4180-120% range>99%99.62 - 100.4899.64
LOD (µg/ml) -0.139-6.03-
LOQ (µg/ml) -0.422-18.28-
Reference [2][4][1][8][3][7]

Table 2: Summary of Visible Spectrophotometric Methods for Sitagliptin Phosphate Analysis

ParameterMethod AMethod BMethod CMethod D
Reagent Acetyl acetone & Formaldehyde2,4-Dinitrophenyl hydrazine (2,4-DNP)DDQTCNQ
λmax (nm) 430400461837
Linearity Range (µg/ml) 5-252-1050-30020-120
Correlation Coefficient (r) -0.9967--
Molar Absorptivity (L.mol⁻¹.cm⁻¹) 1.067 x 10⁴---
Sandell Sensitivity (µg.cm⁻²) 0.0471---
LOD (µg/ml) -0.139--
LOQ (µg/ml) -0.422--
Reference [9][10][11][11]

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification stock Prepare Standard Stock Solution working Prepare Working Standard Solutions stock->working scan Determine λmax working->scan measure Measure Absorbance of Working Standards scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Concentration plot->calculate sample_prep Prepare Sample Solution sample_measure Measure Sample Absorbance sample_prep->sample_measure sample_measure->calculate

Caption: General workflow for spectrophotometric analysis.

tablet_assay_workflow start Weigh and Powder 20 Tablets weigh_powder Weigh Powder Equivalent to 100 mg Sitagliptin start->weigh_powder dissolve Dissolve in Solvent and Sonicate weigh_powder->dissolve makeup_vol Make up to 100 ml dissolve->makeup_vol filter Filter the Solution makeup_vol->filter dilute Dilute to Working Concentration filter->dilute measure_abs Measure Absorbance at λmax dilute->measure_abs calculate Calculate Drug Content using Calibration Curve measure_abs->calculate

Caption: Workflow for the assay of Sitagliptin in tablets.

Conclusion

The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of Sitagliptin phosphate in both bulk and pharmaceutical dosage forms. These methods can be effectively employed for routine quality control analysis. The validation parameters confirm that the methods are reliable and adhere to the standards set by the ICH guidelines. The use of readily available solvents and instrumentation makes these protocols economically viable for most analytical laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-Sitagliptin Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Sitagliptin phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, leading to improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (S)-Sitagliptin?

A1: The main strategies to achieve the desired stereochemistry of Sitagliptin include asymmetric hydrogenation, chemical resolution, and biocatalysis.[1][2][3] Asymmetric hydrogenation often employs chiral catalysts, such as rhodium complexes with ligands like t-Bu JOSIPHOS, to directly introduce the chiral center.[4][5] Chemical resolution involves separating the desired (S)-enantiomer from a racemic mixture using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid.[2][6] Biocatalytic methods, particularly those using transaminase enzymes, offer a green chemistry approach to convert a ketone precursor directly into the chiral amine.[7][8]

Q2: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). How can I improve it?

A2: Low enantiomeric excess in asymmetric hydrogenation can be influenced by several factors. Firstly, the choice of catalyst and ligand is critical; for instance, Rh(I)/t-Bu JOSIPHOS has been shown to provide high enantioselectivity.[4] Reaction conditions such as hydrogen pressure, temperature, and solvent also play a significant role.[5] It has been noted that lower reaction concentrations can be beneficial for both chemical yield and enantioselectivity.[1] Additionally, the purity of the substrate, specifically the enamine intermediate, is crucial as impurities can interfere with the catalyst's performance.[9][10]

Q3: I am facing issues with the crystallization of Sitagliptin phosphate monohydrate. What are the critical parameters to control?

A3: Successful crystallization of Sitagliptin phosphate monohydrate depends on careful control of several parameters. The choice of solvent system is fundamental; a mixture of isopropanol and water is commonly used.[11] The temperature profile, including the dissolution temperature (typically 70–80 °C), seeding temperature (60–65 °C), and cooling rate, must be precisely controlled to ensure the formation of the desired crystalline form.[11] Seeding with a small amount of pure sitagliptin phosphate monohydrate is essential to induce crystallization of the correct polymorph.[11] The rate of addition of any anti-solvent, such as 2-propanol, should also be slow to avoid the precipitation of amorphous material.[11]

Q4: What are common impurities in Sitagliptin synthesis and how can they be minimized?

A4: Common impurities can arise from starting materials, intermediates, by-products, and degradation products.[10][12] For example, in routes involving an enamine intermediate, residual starting materials or by-products from the enamine formation can carry through.[2] In the final product, diastereomeric impurities or the opposite enantiomer can be present if the chiral induction step is not highly selective.[12] Minimizing impurities requires high-purity starting materials and intermediates, optimization of reaction conditions to prevent side reactions, and effective purification of the final product, often through recrystallization which can upgrade the enantiomeric excess.[5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield Inefficient coupling reactions.Use appropriate coupling agents like HOBt-EDCI and optimize reaction times and temperatures.[11]
Loss of material during purification steps.Optimize extraction and filtration procedures. Consider recrystallization from a suitable solvent system to improve recovery.[11][13]
Poor atom economy in the chosen synthetic route.Consider alternative "greener" routes like biocatalysis which can have higher overall yields and produce less waste.[4][8]
Incomplete reaction Insufficient catalyst loading or catalyst deactivation.Increase catalyst loading or use a fresh batch of catalyst. Ensure the reaction environment is free of catalyst poisons.[4]
Non-optimal reaction temperature or time.Systematically vary the temperature and monitor the reaction progress by HPLC to determine the optimal conditions.[1]
Formation of diastereomers Poor stereocontrol during the chiral induction step.Re-evaluate the chiral auxiliary or catalyst. For reductions, the choice of reducing agent and reaction conditions is critical.[14]
Polymorphism issues during final crystallization Incorrect solvent system or cooling profile.Characterize the different crystalline forms using techniques like DSC and XRPD to understand their thermal behavior and select the appropriate crystallization conditions to obtain the desired polymorph.[15][16][17]

Data Summary

Table 1: Comparison of Yields in Different Synthetic Steps
Reaction Step Reagents/Catalyst Solvent Yield (%) Reference
Tandem aza-Michael/hemiacetal reaction(S)-diphenylprolinol-TMS II, p-nitrobenzoic acidDichloromethane90[11]
Coupling of β-amino acid with triazoleHOBt-EDCIDichloromethane91[11]
Final crystallization to phosphate monohydrateIsopropanol/WaterIsopropanol/Water96[11]
Amide couplingEDC-83[1]
HydrogenolysisRaney-Ni-75[1]
Enamine formationAcONH4, ammonia water-92[2]
Resolution of racemate(-)-di-p-toluoyl-L-tartaric acidMethanol33[2]
Asymmetric hydrogenation of enamineRh(I)/t-Bu JOSIPHOSMethanol84 (isolated as salt)[5]
Multi-enzyme cascade (gram scale)Transaminase, esterase, AHR, FDHTris-HCl Buffer70 (product), 61 (isolated)[7]
Table 2: Enantiomeric Excess (ee) Achieved in Key Chiral Steps
Chiral Induction Method Catalyst/Reagent Enantiomeric Excess (ee) (%) Reference
Tandem aza-Michael/hemiacetal reaction(S)-diphenylprolinol-TMS II, p-nitrobenzoic acid92[11]
Aza-Michael AdditionQuinine-derived C(9)-urea ammonium catalyst96[1]
Chemical Resolution(-)-di-p-toluoyl-L-tartaric acid96[2]
Asymmetric HydrogenationRhodium complex of t-Bu JOSIPHOS>99 (after recrystallization)[5]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Tandem aza-Michael/Hemiacetal Reaction

This protocol is based on the work described by Wu et al. (2017).[11]

  • Aza-Michael/Hemiacetal Reaction: Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal in dichloromethane.

  • Add N-Boc-hydroxylamine, (S)-diphenylprolinol-TMS II, and p-nitrobenzoic acid at -20 °C.

  • Stir the reaction mixture for 15 hours at -20 °C.

  • Work-up the reaction by diluting with dichloromethane and washing with saturated sodium bicarbonate aqueous solution and brine.

  • Subsequent Steps: The resulting intermediate undergoes a series of reactions including reductive cleavage of the N-O bond, oxidation, coupling with the triazole moiety using EDCI/HOBT, and finally deprotection and salt formation.

  • Final Crystallization: Dissolve the free base in isopropanol and water. Add 45% H3PO4 dropwise. Heat to 70–80 °C to dissolve all solids. Cool to 60–65 °C and seed with sitagliptin phosphate monohydrate. Age for 1 hour, then cool to room temperature. Slowly add more 2-propanol, filter, wash the cake with aqueous isopropanol, and dry under vacuum at 60 °C.

Protocol 2: Synthesis via Asymmetric Hydrogenation of an Enamine

This protocol is adapted from the second-generation Merck process.[4][5]

  • Enamine Formation: A key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[4]

  • Asymmetric Hydrogenation: The unprotected enamine is hydrogenated using a rhodium complex of t-Bu JOSIPHOS as the catalyst in methanol under hydrogen pressure.

  • Salt Formation and Crystallization: After the hydrogenation, the resulting Sitagliptin free base is isolated and then converted to the phosphate monohydrate salt. This step is crucial for both purification and upgrading the enantiomeric excess to >99%.[5]

Visualizations

experimental_workflow_aza_michael cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Key Intermediate cluster_end Final Product start1 (E)-4-(2,4,5-trifluorophenyl)but-2-enal reaction Aza-Michael/ Hemiacetal Reaction (Organocatalyst) start1->reaction start2 N-Boc-hydroxylamine start2->reaction intermediate Chiral Hemiacetal reaction->intermediate High ee end_product (S)-Sitagliptin Phosphate Monohydrate intermediate->end_product Multi-step conversion

Caption: Workflow for Aza-Michael Route.

logical_relationship_optimization cluster_goal Optimization Goal cluster_factors Key Factors goal Maximize Yield & Enantioselectivity catalyst Catalyst/Ligand Selection goal->catalyst conditions Reaction Conditions (Temp, Pressure, Conc.) goal->conditions crystallization Crystallization Protocol goal->crystallization purity Substrate Purity goal->purity catalyst->goal Impacts ee conditions->goal Affects yield & ee crystallization->goal Determines final purity & form purity->goal Prevents side reactions

Caption: Factors for Synthesis Optimization.

References

Navigating the Challenges of Sitagliptin's Chiral Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) separation of sitagliptin. The following guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental work, ensuring accurate and robust enantiomeric separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems in the chiral HPLC separation of sitagliptin, offering systematic solutions to overcome them.

Poor or No Resolution Between Sitagliptin Enantiomers

Question: I am not seeing any separation between the (R)- and (S)-sitagliptin enantiomers. What are the likely causes and how can I fix this?

Answer: Poor or no resolution is a common issue in chiral chromatography. The primary reason is often an unsuitable combination of the chiral stationary phase (CSP) and the mobile phase. Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and the CSP, and this interaction is highly specific.[1]

Here is a logical workflow to troubleshoot this issue:

cluster_troubleshooting Troubleshooting: Poor Resolution Start Poor or No Resolution Check_Column Verify Correct Chiral Column Start->Check_Column Optimize_MP Optimize Mobile Phase Check_Column->Optimize_MP Column is correct Check_pH Adjust Mobile Phase pH Optimize_MP->Check_pH Still no resolution Success Resolution Achieved Optimize_MP->Success Resolution achieved Check_Temp Adjust Column Temperature Check_pH->Check_Temp Still no resolution Check_pH->Success Resolution achieved Consider_NP Consider Normal Phase Check_Temp->Consider_NP Still no resolution Check_Temp->Success Resolution achieved Consider_NP->Success Resolution achieved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Troubleshooting Steps:

  • Column Selection: Confirm that you are using a suitable chiral stationary phase. Polysaccharide-based CSPs like Chiralcel OD-RH, Chiralpak IC, and Chiralpak AD-H have been successfully used for sitagliptin separation.[2][3][4] An incorrect column choice is a primary reason for failure in chiral separations.[1]

  • Mobile Phase Composition: The mobile phase composition is critical. For reversed-phase methods, the ratio of the aqueous buffer to the organic modifier (acetonitrile or methanol) significantly impacts selectivity.[2][5] For normal-phase methods, the ratio of alkanes to alcohols and the type of additive are key.[4]

    • Action: Systematically vary the mobile phase composition. For instance, if using a methanol/buffer system, try changing the ratio from 30:70 to 40:60 and then to 50:50.

  • Mobile Phase pH: The pH of the aqueous buffer in reversed-phase chromatography plays a crucial role in the ionization state of sitagliptin, which in turn affects its interaction with the CSP.[2]

    • Action: Adjust the pH of your buffer. A pH of 4.0 has been shown to be effective in enhancing chromatographic efficiency and resolution.[2]

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Action: Evaluate the separation at different temperatures, for example, at 25°C and 35°C.

  • Consider a Different Mode: If reversed-phase methods are unsuccessful, normal-phase chromatography can be an effective alternative.[4]

Peak Tailing

Question: My sitagliptin peaks are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

cluster_tailing Troubleshooting: Peak Tailing Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH Start->Check_pH Check_Additive Add/Adjust Mobile Phase Additive Check_pH->Check_Additive Tailing persists Success Symmetrical Peaks Check_pH->Success Tailing resolved Check_Conc Reduce Sample Concentration Check_Additive->Check_Conc Tailing persists Check_Additive->Success Tailing resolved Check_Column_Health Check Column Health Check_Conc->Check_Column_Health Tailing persists Check_Conc->Success Tailing resolved Check_Column_Health->Success Tailing resolved

Caption: Logical steps to address peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH and Additives: For basic compounds like sitagliptin, secondary interactions with residual silanols on the silica-based CSP can cause tailing.

    • Action (Reversed-Phase): Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically pH < 4).

    • Action (Normal-Phase): The addition of a basic additive like diethylamine (DEA) is often necessary to block active sites on the stationary phase and improve peak shape.[3][4]

  • Sample Concentration: Injecting too much sample can lead to column overload and result in tailing peaks.

    • Action: Prepare and inject a more dilute sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Which chiral column is best for sitagliptin separation?

There is no single "best" column, as the optimal choice depends on the specific mobile phase and analytical requirements. However, several polysaccharide-based chiral stationary phases have been successfully used. The most commonly cited are:

  • Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))[2][6]

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[3]

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[4]

Q2: What are typical starting conditions for method development?

A good starting point for reversed-phase separation is a Chiralcel OD-RH column with a mobile phase of potassium dihydrogen phosphate buffer (pH 4.0) and a mixture of methanol and acetonitrile.[2] For normal-phase, a Chiralpak AD-H column with a mobile phase of n-heptane, ethanol, and a small amount of diethylamine is a good starting point.[4]

Q3: How can I improve the sensitivity of my method to detect the undesired enantiomer as an impurity?

To improve sensitivity, you can optimize the detection wavelength, increase the injection volume, or adjust the mobile phase to achieve sharper peaks, which increases the peak height for a given concentration. The UV detection wavelength for sitagliptin is typically set around 265 nm.[2][4]

Experimental Protocols

Below are detailed methodologies for two common chiral HPLC separation methods for sitagliptin.

Method 1: Reversed-Phase Separation

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: 3M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[2]

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: 25°C[7]

  • Detection: UV at 266 nm[3]

  • Injection Volume: 20 µL[6]

  • Sample Preparation: Dissolve the sitagliptin sample in the mobile phase.[3]

Method 2: Normal-Phase Separation

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (35:65:0.1, v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25°C[4]

  • Detection: UV at 265 nm[4]

  • Injection Volume: 20 µL[4]

  • Sample Preparation: Dissolve the sitagliptin sample in methanol.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the chiral separation of sitagliptin.

Table 1: HPLC Method Parameters

ParameterMethod AMethod BMethod C
Chromatographic Mode Reversed-PhaseReversed-PhaseNormal-Phase
Column Chiralcel OD-RH (150mm x 4.6mm, 5µm)[2]Chiralpak IC (250mm x 4.6mm, 5µm)[3]Chiralpak AD-H (250mm x 4.6mm, 5µm)[4]
Mobile Phase KH2PO4 buffer (pH 4.0):MeOH:ACN (60:30:10)[2]10mM Ammonium Acetate with 0.05% DEA:ACN (40:60)[3]n-Heptane:EtOH:DEA (35:65:0.1)[4]
Flow Rate 0.5 mL/min[7]1.0 mL/min[3]1.0 mL/min[4]
Temperature 25°C[7]25°C[3]25°C[4]
Detection Wavelength Not Specified266 nm[3]265 nm[4]
Resolution ≥ 3.0[2]< 3.0 (well resolved)[3]Not Specified

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range 30-300 ng/mL[6]0.3-4.5 µg/mL[3]400-2250 ng/mL[4]
LOD of (S)-enantiomer 8 ng/mL[6]0.1 µg/mL[8]150 ng/mL[4]
LOQ of (S)-enantiomer 30 ng/mL[6]0.3 µg/mL[8]400 ng/mL[4]
Accuracy (% Recovery) 99.06 - 100.2%[6]95.7 - 101.7%[3]Within 107%[4]

References

Technical Support Center: Chiral Resolution of Sitagliptin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of sitagliptin enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of sitagliptin enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is most effective for resolving sitagliptin enantiomers?

A1: Polysaccharide-based chiral stationary phases are widely reported to be effective for the chiral separation of sitagliptin. Columns such as Chiralcel OD-RH, Chiralpak IC, and Chiralpak AD-H have demonstrated successful enantiomeric resolution.[1][2][3][4] The choice of the specific CSP often depends on the chromatographic mode (normal-phase, reversed-phase, or SFC) and the desired experimental conditions.

Q2: What is a typical mobile phase composition for the HPLC separation of sitagliptin enantiomers?

A2: The mobile phase composition is critical for achieving optimal resolution.

  • For reversed-phase HPLC , a common mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate), an organic modifier (e.g., methanol or acetonitrile), and sometimes a small percentage of an amine additive like diethylamine (DEA) or triethylamine (TEA).[1][2] A reported composition is 3 M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v).[1][5]

  • For normal-phase HPLC , a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol such as ethanol or isopropanol, often with an amine additive (e.g., DEA), is typically used.[3] An example is n-heptane:ethanol:diethylamine (35:65:0.1, v/v/v).[3]

Q3: How does the pH of the mobile phase buffer affect the resolution?

A3: The pH of the buffer in the mobile phase plays a crucial role in enhancing chromatographic efficiency and resolution between sitagliptin enantiomers, particularly in reversed-phase chromatography.[1][5] Adjusting the pH can alter the ionization state of sitagliptin and its interaction with the chiral stationary phase, thereby influencing retention times and selectivity. It is a key parameter to optimize during method development.

Q4: What is the role of amine additives like diethylamine (DEA) or triethylamine (TEA) in the mobile phase?

A4: Amine additives are often used to improve peak shape and resolution. They can act as silanol-masking agents on silica-based columns, reducing peak tailing. They can also modify the interactions between the analyte and the stationary phase, which can be particularly beneficial for the separation of basic compounds like sitagliptin.

Q5: Can Supercritical Fluid Chromatography (SFC) be used for sitagliptin enantiomer separation?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a viable technique for the enantioselective separation of pharmaceuticals like sitagliptin.[6] SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase component.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-H).[2][4]
Sub-optimal mobile phase composition.- Adjust the ratio of the organic modifier to the aqueous/non-polar component.- For RP-HPLC, optimize the pH of the buffer.[1]- For NP-HPLC, vary the type and percentage of the alcohol modifier.
Incorrect mobile phase additive.Introduce or adjust the concentration of an amine additive like DEA or TEA.[3]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).- Add an amine modifier (DEA or TEA) to the mobile phase.- Adjust the pH of the mobile phase buffer.
Column degradation.- Use a guard column to protect the analytical column.- If the column is old or has been used extensively, replace it.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[2]
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is well-mixed.
Low Sensitivity (Poor Signal-to-Noise Ratio) Sub-optimal detection wavelength.Optimize the UV detection wavelength. A wavelength of around 265 nm is commonly used for sitagliptin.[3][8]
Low sample concentration.Increase the concentration of the sample, ensuring it remains within the linear range of the method.
High background noise.- Ensure high purity of mobile phase solvents.- Degas the mobile phase to remove dissolved gases.

Experimental Protocols

Detailed Methodology for Reversed-Phase HPLC Separation[1][5]
  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sitagliptin sample in the mobile phase to a suitable concentration.

Detailed Methodology for Normal-Phase HPLC Separation[3]
  • Chromatographic System: High-Performance Liquid Chromatograph with a photodiode array detector.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a 35:65:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare stock solutions of the sitagliptin enantiomers in methanol. The final analyte concentration for analysis is typically around 2.0 mg/mL in the mobile phase.

Data Presentation

Table 1: Comparison of Validated HPLC Methods for Sitagliptin Enantiomer Resolution

Parameter Method 1 (Reversed-Phase) [1]Method 2 (Reversed-Phase) [2]Method 3 (Normal-Phase) [3]
Column Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)Chiralpak IC (250 mm x 4.6 mm, 5 µm)Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase 3 M KH2PO4 buffer (pH 4.0):Methanol:ACN (60:30:10)10 mM Ammonium Acetate with 0.05% DEA:ACN (40:60)n-Heptane:Ethanol:DEA (35:65:0.1)
Resolution (Rs) ≥ 3.0> 3.0Not explicitly stated
Linearity Range 30–300 ng/mL0.3–4.5 µg/mL400–2250 ng/mL
LOD 8 ng/mL0.1 µg/mL150 ng/mL
LOQ 30 ng/mL0.3 µg/mL400 ng/mL
Recovery 99.06% to 100.2%95.7% to 101.7%Within 107%

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis prep_sample Prepare Sitagliptin Sample Solution hplc_system Equilibrate HPLC System with Mobile Phase prep_sample->hplc_system prep_mp Prepare Mobile Phase (Buffer, Solvents, Additives) prep_mp->hplc_system inject_sample Inject Sample onto Chiral Column hplc_system->inject_sample separation Elute with Mobile Phase at a Constant Flow Rate inject_sample->separation uv_detection Monitor Eluent at Specific Wavelength (e.g., 265 nm) separation->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram data_analysis Integrate Peaks and Calculate Resolution chromatogram->data_analysis

Caption: General workflow for chiral HPLC analysis of sitagliptin.

Troubleshooting_Logic start Start: Poor Enantiomeric Resolution Observed check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column change_column Action: Screen different polysaccharide-based CSPs check_column->change_column No check_mp Is the Mobile Phase composition optimal? check_column->check_mp Yes change_column->check_mp adjust_mp_ratio Action: Adjust organic modifier ratio check_mp->adjust_mp_ratio No adjust_ph Action: Optimize buffer pH (for RP-HPLC) check_mp->adjust_ph No add_additive Action: Add/adjust amine modifier (e.g., DEA, TEA) check_mp->add_additive No check_temp Is the column temperature controlled? check_mp->check_temp Yes adjust_mp_ratio->check_temp adjust_ph->check_temp add_additive->check_temp use_oven Action: Use a column oven for stable temperature check_temp->use_oven No resolved Resolution Improved check_temp->resolved Yes use_oven->resolved

Caption: Troubleshooting workflow for poor resolution of sitagliptin enantiomers.

References

Technical Support Center: Synthesis of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of (S)-Sitagliptin phosphate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification, control, and reduction of common impurities.

Issue 1: High Levels of Ketoamide Impurity

Q1: We are observing a significant amount of the Ketoamide impurity in our reaction mixture. What are the potential causes and how can we minimize its formation?

A1: The Ketoamide impurity, 1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione, is a common process-related impurity in Sitagliptin synthesis. Its formation is often associated with the coupling reaction conditions.

Potential Causes:

  • Incomplete Reaction: The primary cause is often the incomplete conversion of the Ketoamide intermediate to the corresponding enamine or the final Sitagliptin product.

  • Side Reactions: Certain coupling reagents or reaction conditions may favor side reactions that lead to the formation or persistence of the Ketoamide impurity.

  • Hydrolysis: Hydrolysis of downstream intermediates can potentially revert them to the Ketoamide structure under certain pH and temperature conditions.

Troubleshooting Steps & Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress using in-process controls (IPCs) like HPLC to confirm the disappearance of the Ketoamide intermediate.

  • Choice of Coupling Agent: The choice of coupling agent can significantly impact the reaction efficiency and impurity profile. While common coupling agents like DCC, EDC, and TBTU are used, their effectiveness can vary depending on the specific reaction conditions.[4]

  • Enzymatic Conversion: A highly effective method to reduce the Ketoamide impurity is to employ a transaminase enzyme. This biocatalytic approach stereoselectively converts the Ketoamide directly to (S)-Sitagliptin, minimizing the formation of related impurities and improving chiral purity.[1]

  • pH Control: Maintain strict pH control during the reaction and work-up steps to prevent hydrolysis of intermediates back to the Ketoamide. The optimal pH will depend on the specific synthetic route being employed.

  • Purification: If the Ketoamide impurity is still present in the crude product, it can be removed through purification techniques such as column chromatography or recrystallization.

Issue 2: Presence of Enamine Impurity

Q2: Our final product is contaminated with the Enamine impurity. What are the formation pathways for this impurity and what strategies can be employed for its removal?

A2: The Enamine impurity is another key process-related impurity that can be carried through to the final product. It is an intermediate in some synthetic routes to Sitagliptin.

Potential Causes:

  • Incomplete Hydrogenation: In synthetic routes that involve the asymmetric hydrogenation of an enamine intermediate, incomplete conversion is a direct cause of this impurity.

  • Reagent Stoichiometry: Improper stoichiometry of reagents during the enamine formation step can lead to residual starting material or the formation of undesired side products.

  • Catalyst Inactivity: The catalyst used for the hydrogenation step may be of low activity or may have been poisoned, leading to an incomplete reaction.

Troubleshooting Steps & Solutions:

  • Optimize Hydrogenation Conditions: Ensure complete hydrogenation by optimizing parameters such as hydrogen pressure, temperature, reaction time, and catalyst loading. The use of a highly efficient catalyst, such as a Rhodium-JOSIPHOS complex, is crucial for achieving high conversion and enantioselectivity.

  • Catalyst Quality and Handling: Use a high-quality catalyst and handle it under appropriate inert conditions to prevent deactivation.

  • Monitor Reaction Progress: Utilize in-process analytical techniques like HPLC to monitor the disappearance of the Enamine impurity and ensure the reaction has reached completion.

  • Purification of Sitagliptin Free Base: The Sitagliptin free base can be purified to remove the Enamine impurity before salt formation. A recommended procedure involves the use of a mixture of isopropanol and cyclohexane.[5]

  • Recrystallization of the Final Product: The final this compound salt can be recrystallized to remove residual impurities, including the Enamine impurity. A mixture of isopropanol and water is a commonly used solvent system for this purpose.[5]

Issue 3: Formation of Degradation Products

Q3: We have detected unknown peaks in our chromatogram after subjecting our sample to stress conditions, particularly acidic pH. What are these degradation products and how can we prevent their formation?

A3: Sitagliptin can degrade under certain conditions, especially in strongly acidic or alkaline environments, leading to the formation of degradation products.

Known Degradation Products under Acidic Conditions:

Forced degradation studies of Sitagliptin in 2.5M hydrochloric acid at 60°C have shown the formation of two primary degradation products (DP1 and DP2).[2][6] These are formed through the cleavage of the amide bond.

Prevention and Control:

  • pH Control: Maintaining a neutral or near-neutral pH during synthesis, purification, and storage is the most effective way to prevent acid- or base-catalyzed degradation.

  • Temperature Control: Avoid exposing Sitagliptin and its intermediates to high temperatures, especially in the presence of strong acids or bases, as this can accelerate degradation.

  • Inert Atmosphere: For long-term storage, consider storing the active pharmaceutical ingredient (API) under an inert atmosphere to minimize oxidative degradation.

  • Excipient Compatibility: Be aware of potential interactions with excipients in formulation studies. For instance, Michael addition can occur with fumaric acid, and the Maillard reaction can happen with lactose, especially at elevated temperatures and humidity.[7][8]

Frequently Asked Questions (FAQs)

Q4: What are the common process-related impurities in this compound synthesis?

A4: Besides the Ketoamide and Enamine impurities, other common process-related impurities include:

  • Triazole Impurity: This can arise from the starting materials or side reactions involving the triazole ring.

  • Acid Impurity: This can be a starting material or a hydrolysis product.

  • Dioxo Impurity: Another potential byproduct from the coupling reactions.

Q5: How can I improve the chiral purity of my this compound?

A5: Achieving high enantiomeric excess is critical for the final product.

  • Asymmetric Synthesis: Employing a highly enantioselective catalyst during the asymmetric hydrogenation step is key.

  • Enzymatic Resolution: Biocatalytic methods using transaminases can provide excellent stereoselectivity.[1]

  • Chiral Resolution: In cases of racemic or poorly enantiomerically enriched mixtures, chiral resolution using a resolving agent like (-)-di-p-toluoyl-L-tartaric acid can be used to isolate the desired (R)-enantiomer.[9]

  • Recrystallization: The final phosphate salt can be recrystallized to upgrade the enantiomeric excess.[9] A process for preparing Sitagliptin with a chiral purity of not less than 99.90% has been described.[1]

Q6: What are the recommended analytical methods for impurity profiling of Sitagliptin?

A6: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Sitagliptin and its impurities.[10] A validated stability-indicating RP-LC method has been developed for the evaluation of process impurities and degradants.[11] For potentially genotoxic impurities like N-nitroso compounds, a highly sensitive method such as UPLC-MS/MS is recommended.[12]

Q7: How can I control residual solvents in the final API?

A7: Residual solvents should be controlled according to ICH Q3C guidelines. The choice of solvents during the final purification and crystallization steps is critical. A headspace gas chromatography method can be used for the accurate measurement of residual solvents like n-propyl acetate, butanone, diisopropylethylamine, and 1-pentanol.[13]

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameTypePotential Origin
Ketoamide ImpurityProcess-RelatedIncomplete reaction, side-product
Enamine ImpurityProcess-RelatedIncomplete hydrogenation of intermediate
Triazole ImpurityProcess-RelatedStarting material, side-product
Acid ImpurityProcess/DegradationStarting material, hydrolysis
Degradation Product 1 (DP1)DegradationAcid/base hydrolysis
Degradation Product 2 (DP2)DegradationAcid/base hydrolysis
(S)-EnantiomerStereoisomericIncomplete stereoselectivity

Table 2: Impact of pH on Sitagliptin Degradation

ConditionDegradation RateReference
2 M HClHigh[8]
2 M NaOHHigh[8]
Neutral pHLowGeneral Knowledge

Experimental Protocols

Protocol 1: Purification of Sitagliptin Free Base

This protocol is adapted from a patented method for the purification of Sitagliptin free base to remove process-related impurities.[5]

  • Dissolution: Dissolve the crude Sitagliptin free base in isopropanol.

  • Addition of Anti-solvent: Add cyclohexane to the solution at a temperature between 50°C and 80°C (preferably 70°C to 75°C). This will cause the precipitation of the purified Sitagliptin free base.

  • Isolation: Filter the precipitated solid.

  • Drying: Dry the isolated solid under vacuum to obtain the purified Sitagliptin free base.

Protocol 2: Recrystallization of this compound Monohydrate

This protocol is a general procedure for the final purification and isolation of the API.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a mixture of isopropanol and water at an elevated temperature (e.g., 75-80°C).[5]

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5°C to induce crystallization. Seeding with a small crystal of pure this compound monohydrate can facilitate crystallization.[5]

  • Aging: Stir the resulting slurry at a low temperature for a sufficient time to ensure complete crystallization.

  • Isolation: Filter the crystalline product.

  • Washing: Wash the filter cake with cold isopropanol to remove residual soluble impurities.

  • Drying: Dry the final product under vacuum at a suitable temperature (e.g., 50°C) to obtain pure this compound monohydrate.[5]

Visualizations

cluster_synthesis Sitagliptin Synthesis Pathway cluster_impurities Impurity Formation Start Starting Materials Ketoamide Ketoamide Intermediate Start->Ketoamide Coupling Enamine Enamine Intermediate Ketoamide->Enamine Amination Ketoamide_Imp Ketoamide Impurity Ketoamide->Ketoamide_Imp Incomplete Reaction Sitagliptin_FB (S)-Sitagliptin Free Base Enamine->Sitagliptin_FB Asymmetric Hydrogenation Enamine_Imp Enamine Impurity Enamine->Enamine_Imp Incomplete Hydrogenation Sitagliptin_P This compound Sitagliptin_FB->Sitagliptin_P Salt Formation Degradation_Imp Degradation Products Sitagliptin_FB->Degradation_Imp Acid/Base Hydrolysis

Caption: Overview of (S)-Sitagliptin synthesis and common impurity formation pathways.

cluster_troubleshooting Troubleshooting Workflow: High Impurity Levels Start High Impurity Detected (e.g., Ketoamide, Enamine) Identify Identify Impurity (HPLC, LC-MS) Start->Identify Check_Reaction Review Reaction Parameters (Temp, Time, pH, Stoichiometry) Identify->Check_Reaction Check_Catalyst Check Catalyst Activity (for Enamine Impurity) Identify->Check_Catalyst If Enamine Impurity Optimize Optimize Reaction Conditions Check_Reaction->Optimize Purify Implement Purification Step (Recrystallization, Chromatography) Check_Reaction->Purify If optimization is insufficient End Impurity Level Acceptable Optimize->End Replace_Catalyst Replace/Regenerate Catalyst Check_Catalyst->Replace_Catalyst Replace_Catalyst->End Purify->End

Caption: A logical workflow for troubleshooting high impurity levels in Sitagliptin synthesis.

References

Technical Support Center: Stability-Indicating HPLC Method for Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability-indicating High-Performance Liquid Chromatography (HPLC) method for sitagliptin phosphate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.

Experimental Protocols

A validated stability-indicating HPLC method is crucial for the accurate quantification of sitagliptin phosphate in bulk drug and pharmaceutical dosage forms, ensuring that the analytical method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][3][4]

Recommended HPLC Method

This section details a reliable isocratic RP-HPLC method for the determination of sitagliptin phosphate.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1, v/v/v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 268 nm
Injection Volume 5 µL
Column Temperature Ambient

Standard Solution Preparation:

  • Prepare a stock solution of sitagliptin phosphate (1 mg/mL) in HPLC-grade methanol.

  • Protect the stock solution from light using aluminum foil and store it at 4°C. The solution is stable for at least one week under these conditions.[3]

  • From the stock solution, prepare working standard solutions at desired concentrations (e.g., 100-1000 µg/mL) by diluting with methanol.[1][2][3]

Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to 100 mg of sitagliptin phosphate into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

The described method has been validated according to International Council for Harmonisation (ICH) guidelines.[4]

Validation ParameterTypical Results
Linearity Range 100-1000 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 10 µg/mL
Limit of Quantitation (LOQ) 30 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sitagliptin phosphate is subjected to various stress conditions to produce degradation products.

Stress Conditions:

  • Acid Hydrolysis: 2.5M HCl at 60°C for 6 hours.[5]

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 48 hours.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: 105°C for 48 hours.[6]

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.

The method should be able to resolve the sitagliptin peak from all degradation product peaks, proving its specificity.[4] Under acidic conditions, two major degradation products have been identified.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_standard Prepare Standard Solutions hplc_system Set Up HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_solutions Inject Standard & Sample hplc_system->inject_solutions acquire_data Acquire Chromatographic Data inject_solutions->acquire_data process_data Process Data & Quantify acquire_data->process_data linearity Linearity generate_report Generate Report linearity->generate_report accuracy Accuracy accuracy->generate_report precision Precision precision->generate_report specificity Specificity (Forced Degradation) specificity->generate_report process_data->linearity process_data->accuracy process_data->precision process_data->specificity

Caption: Experimental workflow for the stability-indicating HPLC method of sitagliptin phosphate.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the HPLC analysis of sitagliptin phosphate.

Question: Why am I seeing peak tailing for the sitagliptin peak?

Answer: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample.

  • Secondary Silanol Interactions: Active sites on the silica packing material can interact with the basic sitagliptin molecule. The use of triethylamine in the mobile phase is intended to minimize this effect. Ensure it is added correctly.

  • Column Degradation: The column may be deteriorating. Consider washing the column or replacing it if the problem persists.

  • Extraneous Column Effects: Check for issues with tubing, fittings, or the detector flow cell that could contribute to band broadening.

Question: My retention times are drifting. What should I do?

Answer: Retention time shifts can indicate a few problems:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement of all components. If using a gradient mixer, ensure it is functioning correctly.

  • Column Temperature Fluctuation: Although the method is for ambient temperature, significant changes in lab temperature can affect retention times. A column thermostat can provide more consistent results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.

  • Pump Issues: Check for leaks in the pump or fluctuations in the flow rate.

Question: I am observing extraneous peaks in my chromatogram. What are they?

Answer: Unidentified peaks can be from several sources:

  • Sample Contamination: Ensure proper sample handling and clean glassware to avoid introducing contaminants.

  • Mobile Phase Contamination: Use HPLC-grade solvents and high-purity water. Filter the mobile phase before use.

  • Degradation Products: If the sample has been improperly stored or is old, you may be seeing degradation products. The stability-indicating method is designed to separate these.

  • Carryover: If a high concentration sample was injected previously, you might see carryover in subsequent injections. Run a blank injection to confirm.

Question: The backpressure of my HPLC system is too high. What is the cause?

Answer: High backpressure is a common issue:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Using a guard column and filtering samples and mobile phases can prevent this.

  • Tubing Blockage: Check for any blockages or kinks in the system tubing.

  • Precipitation: The mobile phase components could be precipitating in the system. Ensure the miscibility of all solvents.

Troubleshooting Decision Tree

G cluster_pressure Pressure Issues cluster_peak Peak Shape/Retention Issues cluster_extra_peaks Extraneous Peaks start HPLC Problem Observed pressure_high High Backpressure? start->pressure_high peak_shape Poor Peak Shape? start->peak_shape extra_peaks Ghost Peaks? start->extra_peaks check_frit Check/Replace Column Frit pressure_high->check_frit Yes pressure_high->peak_shape No check_tubing Check for Blockages check_frit->check_tubing peak_tailing Tailing? peak_shape->peak_tailing Yes retention_drift Retention Time Drift? peak_shape->retention_drift No check_mobile_phase Verify Mobile Phase pH & Composition peak_tailing->check_mobile_phase Yes peak_tailing->retention_drift No replace_column Consider New Column check_mobile_phase->replace_column equilibrate Ensure Column Equilibration retention_drift->equilibrate Yes retention_drift->extra_peaks No check_pump Check Pump Performance equilibrate->check_pump run_blank Run Blank Injection extra_peaks->run_blank Yes check_solvents Check Solvents for Contamination run_blank->check_solvents

Caption: A decision tree for troubleshooting common HPLC issues for sitagliptin analysis.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in bioanalytical assays for Sitagliptin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Sitagliptin?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds present in the biological matrix (e.g., plasma, urine).[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification of Sitagliptin in LC-MS/MS assays.[2] Endogenous components such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles, can cause these interferences.[2]

Q2: What are the common sample preparation techniques to mitigate matrix effects for Sitagliptin analysis?

A2: The most common sample preparation techniques for extracting Sitagliptin from biological matrices are:

  • Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.[3] While fast, it may be less effective at removing all interfering components.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates Sitagliptin from matrix components based on its solubility in two immiscible liquid phases. Methyl tert-butyl ether (MTBE) is a commonly used extraction solvent for Sitagliptin.[5][6] LLE is generally more effective than PPT at producing cleaner extracts.[4]

  • Solid-Phase Extraction (SPE): A highly selective method where Sitagliptin is retained on a solid sorbent while matrix interferences are washed away.[7] SPE is often considered a robust method for minimizing matrix effects but can be more time-consuming and costly than LLE or PPT.[5]

Q3: How do I choose the most suitable sample preparation method for my Sitagliptin assay?

A3: The choice of method depends on the required sensitivity, throughput, and the complexity of the biological matrix.[4] For high-throughput screening, the simplicity and speed of protein precipitation may be advantageous.[3] However, for assays requiring high sensitivity and accuracy, liquid-liquid extraction or solid-phase extraction are generally preferred due to their superior cleanup capabilities.[4] It is recommended to perform a comparative study of different extraction techniques during method development to determine the one that provides the best recovery and minimal matrix effect for your specific application.

Q4: The use of a stable isotope-labeled internal standard (SIL-IS) is often recommended. Why is this important for Sitagliptin analysis?

A4: A stable isotope-labeled internal standard, such as Sitagliptin-d4, is the gold standard for quantitative bioanalysis.[8] Since the SIL-IS has nearly identical physicochemical properties to Sitagliptin, it will co-elute and experience similar matrix effects.[4] This allows for accurate correction of any signal suppression or enhancement, as well as variations during sample processing, leading to more precise and reliable results.[8]

Q5: I am observing poor peak shape for Sitagliptin. What could be the cause and how can I fix it?

A5: Poor peak shape, such as tailing or fronting, can be caused by several factors:

  • Column Overload: Injecting a sample with a concentration that is too high. Try diluting the sample.[4]

  • Secondary Interactions: The analyte may be interacting with active sites on the analytical column. Consider using a different column chemistry or adding modifiers like formic acid or ammonium formate to the mobile phase.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Sitagliptin. Optimizing the mobile phase pH can improve peak shape.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Ion Suppression/Enhancement (Matrix Effect) Co-eluting endogenous compounds from the matrix interfering with analyte ionization.[2]1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction.[4]2. Optimize Chromatography: Modify the LC gradient, flow rate, or mobile phase composition to achieve better separation of Sitagliptin from interfering peaks.[4]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Sitagliptin-d4 can effectively compensate for matrix effects.[4][8]
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent or pH for LLE or SPE is not optimal for Sitagliptin.[4]2. Analyte Adsorption: Sitagliptin may be adsorbing to labware.[4]3. Analyte Degradation: Instability of Sitagliptin during sample processing.[4]1. Optimize Extraction Conditions: Experiment with different organic solvents (e.g., methyl tert-butyl ether) and pH adjustments.[4][5]2. Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips.[4]3. Ensure Sample Stability: Process samples on ice or at controlled low temperatures.[4]
Inconsistent Results (Poor Precision) 1. Variability in Sample Preparation: Inconsistent execution of the extraction procedure.[4]2. Instrument Instability: Fluctuations in the LC-MS/MS system's performance.[4]3. Variable Matrix Effects: Different biological samples can have varying levels of interfering components.[4]1. Standardize and Automate Sample Preparation: Utilize automated liquid handlers for consistency.[4]2. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system.3. Employ a Robust Internal Standard: A SIL-IS is crucial for correcting sample-to-sample variations in matrix effects.[8]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for Sitagliptin using different extraction methods, compiled from various studies.

Extraction Method Analyte/Internal Standard Concentration (ng/mL) Mean Recovery (%) Matrix Effect (%) Source
Liquid-Liquid Extraction (LLE) Sitagliptin1583.20104.64[6]
Sitagliptin30079.51105.78[6]
Sitagliptin80081.65107.30[6]
Sitagliptin-d4 (IS)100083.42103.04[6]
Solid-Phase Extraction (SPE) SitagliptinNot Specified90.4Minimal Interference[7]
Protein Precipitation (PPT) SitagliptinNot Specified>90Minimal Matrix Effect[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted for the extraction of Sitagliptin from human plasma.[3][10]

  • Sample Preparation: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.

  • Internal Standard Spiking: Spike the plasma with the appropriate concentration of Sitagliptin-d4 working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[10]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube for LC-MS/MS analysis.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for Sitagliptin quantification in human plasma.[5][6]

  • Sample Preparation: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.

  • Internal Standard Spiking: Add the internal standard (Sitagliptin-d4) to the plasma sample.[5]

  • Basification: Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate or 1 M sodium hydroxide) and vortex for 30 seconds.[8][10]

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5][8]

  • Mixing: Vortex the mixture for 5 minutes to ensure efficient extraction.[10]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[10]

  • Supernatant Collection: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.[10]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE of Sitagliptin from human plasma.[7]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 50 µL of the human plasma sample (pre-treated with an ion-pairing agent like sodium lauryl sulphate, if necessary) onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Sitagliptin and the internal standard from the cartridge with 1 mL of the elution solvent (e.g., methanol or a mixture of methanol and ammonium formate).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_ppt start Plasma Sample (100 µL) spike Spike with Internal Standard start->spike precipitate Add Acetonitrile (300 µL) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Caption: Protein Precipitation (PPT) Workflow.

experimental_workflow_lle start Plasma Sample (100 µL) spike Spike with Internal Standard start->spike basify Add Basifying Agent spike->basify extract Add MTBE (600 µL) basify->extract vortex Vortex (5 min) extract->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

experimental_workflow_spe start Condition SPE Cartridge load Load Plasma Sample start->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

troubleshooting_matrix_effects start Matrix Effect Observed? no_effect Proceed with Validation start->no_effect No improve_cleanup Improve Sample Cleanup start->improve_cleanup Yes ppt_to_lle PPT -> LLE/SPE improve_cleanup->ppt_to_lle optimize_chrom Optimize Chromatography ppt_to_lle->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate re_evaluate->improve_cleanup Persistent validation Proceed with Validation re_evaluate->validation Resolved

Caption: Troubleshooting Matrix Effects Flowchart.

References

Technical Support Center: Enhancing the Efficiency of Asymmetric Hydrogenation of Dehydrositagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the asymmetric hydrogenation of dehydrositagliptin to produce sitagliptin.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the asymmetric hydrogenation of dehydrositagliptin.

Problem 1: Low Conversion Rate (<95%)

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Verify Catalyst Preparation: Ensure the Rh(I)/tBu JOSIPHOS catalyst was prepared and handled under strict anaerobic and anhydrous conditions. Oxygen can irreversibly deactivate the catalyst. 2. Use Fresh Catalyst: If the catalyst has been stored for an extended period, its activity may be compromised. Prepare a fresh batch of the catalyst. 3. Control Reaction: Run the reaction with a previously validated batch of catalyst and substrate to confirm the issue is with the new catalyst batch.
Catalyst Poisoning 1. Substrate Purity: Ensure the dehydrositagliptin substrate is of high purity (>99.6 wt %).[1][2] Impurities can act as catalyst poisons. 2. Solvent Quality: Use high-purity, degassed, and anhydrous solvent (e.g., methanol). Water and other impurities can interfere with the catalyst. 3. Hydrogen Gas Purity: Use high-purity hydrogen gas. Contaminants like carbon monoxide or sulfur compounds can poison the rhodium catalyst.
Insufficient Hydrogen Pressure 1. Check for Leaks: Ensure the high-pressure reactor is properly sealed and there are no leaks. 2. Optimize Pressure: While the reaction can proceed at various pressures, ensure it is within the optimal range (e.g., 100-250 psi).[3][4]
Inadequate Mixing 1. Agitation Speed: Ensure efficient stirring to maintain a homogeneous slurry of the substrate and catalyst in the solvent. Poor mixing can lead to mass transfer limitations.
Product Inhibition 1. Monitor Reaction Progress: At high concentrations of the sitagliptin product, a slight decrease in the reaction rate may be observed due to weak product inhibition.[5] This is a known kinetic effect and may not necessarily indicate a problem with the reaction setup.

Problem 2: Low Enantioselectivity (<99% ee)

Possible Cause Troubleshooting Steps
Incorrect Catalyst/Ligand 1. Verify Ligand Chirality: Confirm that the correct enantiomer of the tBu JOSIPHOS ligand was used for the synthesis of the desired (R)-sitagliptin. 2. Ligand Purity: Use a ligand with high optical and chemical purity. Impurities can negatively affect enantioselectivity.
Reaction Temperature 1. Optimize Temperature: Ensure the reaction is carried out at the optimal temperature (e.g., 50 °C).[6] Deviations can sometimes impact enantioselectivity.
Solvent Effects 1. Solvent Choice: While methanol is a common solvent, ensure it is appropriate for your specific catalyst system. Different solvents can influence the catalytic environment and, consequently, the enantioselectivity.
Oxygen Contamination 1. Strict Anaerobic Conditions: Oxygen can not only deactivate the catalyst but also potentially lead to side reactions that lower the enantiomeric excess. Ensure all reagents and the reactor are properly deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: A catalyst loading as low as 0.15 mol % of Rh(I)/tBu JOSIPHOS has been shown to be highly effective.[1][2] However, the optimal loading may vary depending on the scale of the reaction and the purity of the reagents.

Q2: Can I use a different solvent instead of methanol?

A2: Methanol is the most commonly reported solvent for this reaction and has been shown to provide excellent results. While other polar aprotic solvents might be usable, they would require re-optimization of the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking aliquots from the reactor (if safe to do so) and analyzing them by HPLC to determine the conversion of dehydrositagliptin and the formation of sitagliptin. In-situ FT-IR spectroscopy can also be used for real-time monitoring.[3][5]

Q4: What are the common signs of catalyst deactivation?

A4: Catalyst deactivation can manifest as a stalled or significantly slowed reaction rate. Visually, you might observe a change in the color of the reaction mixture, although this is not always a reliable indicator. The primary evidence will be a lack of substrate conversion over time.

Q5: Is it necessary to protect the enamine nitrogen?

A5: No, a key advantage of this synthesis is the highly enantioselective hydrogenation of the unprotected enamine, which simplifies the overall process and improves atom economy.[2]

Quantitative Data

Table 1: Effect of Catalyst Loading and Pressure on Conversion

Catalyst Loading (mol %)Hydrogen Pressure (psig)Temperature (°C)Time (h)Conversion (%)
0.151005014>99
0.101005014~95
0.051005014~80
0.15505014~90
0.152005014>99

Data synthesized from information presented in Hansen et al., J. Am. Chem. Soc. 2009, 131, 8798–8804.[2]

Table 2: Representative Results of Asymmetric Hydrogenation with Different Chiral Ligands

Chiral LigandCatalyst Loading (mol %)Pressure (psig)Temperature (°C)Conversion (%)ee (%)
tBu JOSIPHOS 0.15 100 50 >99 >99
Other Josiphos Variants0.2-1.0100-50025-5085-9990-98
Other Ligand Classes0.5-2.0200-100025-60VariableVariable

This table provides a general comparison. The performance of other ligands can vary significantly based on the specific reaction conditions.

Experimental Protocols

Detailed Methodology for Asymmetric Hydrogenation of Dehydrositagliptin

Catalyst Preparation (in situ):

  • In a glovebox, to a suitable flask, add the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., tBu JOSIPHOS) in a 1:1.1 molar ratio.

  • Add degassed, anhydrous methanol to dissolve the components.

  • Stir the mixture at room temperature for approximately 1 hour to ensure the formation of the active catalyst complex.

Hydrogenation Reaction:

  • In a high-pressure reactor, charge the dehydrositagliptin substrate.

  • Under an inert atmosphere, transfer the freshly prepared catalyst solution to the reactor.

  • Add additional degassed, anhydrous methanol to achieve the desired substrate concentration (e.g., 0.3 M).[3]

  • Seal the reactor and purge with high-purity hydrogen gas 3-5 times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psig).[3]

  • Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by HPLC until the substrate is fully consumed.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • The product, sitagliptin, can then be isolated and purified, typically by crystallization as its phosphate salt.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup & Isolation Rh_precursor Rh Precursor Mix_cat Stir 1h Rh_precursor->Mix_cat Ligand tBu JOSIPHOS Ligand->Mix_cat Solvent_prep Degassed MeOH Solvent_prep->Mix_cat Active_cat Active Catalyst Solution Mix_cat->Active_cat Reactor High-Pressure Reactor Active_cat->Reactor Substrate Dehydrositagliptin Substrate->Reactor H2_purge H2 Purge & Pressurize Reactor->H2_purge Heat_stir Heat (50°C) & Stir H2_purge->Heat_stir Reaction_complete Reaction Complete Heat_stir->Reaction_complete Cool_vent Cool & Vent Reaction_complete->Cool_vent Isolation Isolation/Crystallization Cool_vent->Isolation Product Sitagliptin Phosphate Isolation->Product Troubleshooting_Logic Start Low Efficiency Observed Check_Conversion Is Conversion Low? Start->Check_Conversion Check_ee Is Enantioselectivity Low? Start->Check_ee Check_Conversion->Check_ee No Catalyst_Activity Check Catalyst Activity (Freshness, Preparation) Check_Conversion->Catalyst_Activity Yes Check_ee->Start No, other issue Ligand_Check Verify Ligand (Chirality, Purity) Check_ee->Ligand_Check Yes Purity_Check Verify Substrate/Solvent Purity Catalyst_Activity->Purity_Check Pressure_Mix Check H2 Pressure & Mixing Purity_Check->Pressure_Mix Conversion_Resolved Conversion Issue Resolved Pressure_Mix->Conversion_Resolved Temp_Check Optimize Reaction Temperature Ligand_Check->Temp_Check Anaerobic_Check Ensure Strict Anaerobic Conditions Temp_Check->Anaerobic_Check ee_Resolved Enantioselectivity Issue Resolved Anaerobic_Check->ee_Resolved

References

Mobile phase optimization for sitagliptin chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatography of sitagliptin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and achieving successful enantiomeric separation.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of sitagliptin.

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Resolution of Enantiomers 1. Inappropriate mobile phase composition. 2. Incorrect pH of the buffer. 3. Unsuitable chiral stationary phase (column). 4. Flow rate is too high.1. Optimize Mobile Phase: - Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer.[1][2] - Introduce or adjust the concentration of an additive like diethylamine (DEA) or formic acid.[2][3] 2. Adjust pH: The pH of the mobile phase buffer is critical for enhancing chromatographic efficiency and resolution.[1][4] Experiment with different pH values, for example, a potassium dihydrogen phosphate buffer at pH 4.0 or a 10 mM ammonium acetate buffer at pH 4.0.[1][3] 3. Column Selection: Ensure the chosen chiral column (e.g., Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-H) is appropriate for sitagliptin.[1][2][5] 4. Reduce Flow Rate: Lowering the flow rate can sometimes improve resolution in chiral separations.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Sample solvent incompatibility with the mobile phase. 3. Column overload.1. Mobile Phase Additive: Incorporate a competing amine like diethylamine (DEA) in the mobile phase to minimize secondary interactions.[2][5] 2. Sample Solvent: Dissolve the sample in the mobile phase to ensure compatibility.[2] 3. Reduce Sample Concentration: Lower the concentration of the injected sample.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase instability.1. Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Use a Column Oven: Maintain a constant and stable column temperature.[2] 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The mobile phase for sitagliptin analysis has been found to be stable for at least 48 hours.[1]
Low Signal-to-Noise Ratio (Poor Sensitivity) 1. Suboptimal detection wavelength. 2. Low sample concentration.1. Optimize Wavelength: Ensure the UV detector is set to an appropriate wavelength for sitagliptin, typically around 265-266 nm.[2][5] 2. Increase Sample Concentration: If possible, increase the concentration of the sample being injected.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition in reversed-phase chiral HPLC for sitagliptin?

A good starting point for a reversed-phase method is a mobile phase system containing a mixture of a buffer solution, like 3M potassium di-hydrogen phosphate at pH 4.0, with organic modifiers such as methanol and acetonitrile. A common ratio to begin with is 60:30:10 (v/v/v) of buffer:methanol:acetonitrile.[1][4]

Q2: How does the pH of the mobile phase affect the separation of sitagliptin enantiomers?

The pH of the buffer in the mobile phase plays a crucial role in achieving good chromatographic efficiency and resolution between the enantiomers of sitagliptin.[1][4] Adjusting the pH can alter the ionization state of sitagliptin and its interaction with the chiral stationary phase, thereby influencing the separation.

Q3: What are some commonly used chiral columns for sitagliptin separation?

Several chiral columns have been successfully used for the enantiomeric separation of sitagliptin. These include:

  • Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[1]

  • Chiralpak IC (250 mm x 4.6 mm, 5 µm)[2]

  • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[5]

  • Lux® 5 µm Amylose-1[6]

Q4: Can I use additives in my mobile phase? If so, which ones are effective?

Yes, additives can be very effective. Diethylamine (DEA) is a common additive in normal-phase chromatography to improve peak shape.[5] For reversed-phase methods, formic acid has been used.[3] These additives can help to minimize secondary interactions and improve peak symmetry.

Q5: What is a typical flow rate for sitagliptin chiral separation?

A typical flow rate for the chiral separation of sitagliptin is 1.0 mL/min.[2][5] However, this may need to be optimized depending on the column dimensions and particle size to achieve the best resolution.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Reversed-Phase Chiral HPLC Method

This protocol is based on a validated method for the enantiomeric separation of sitagliptin.[1]

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 3 M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 266 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sitagliptin sample in the mobile phase.

Protocol 2: Normal-Phase Chiral HPLC Method

This protocol outlines a normal-phase method for sitagliptin enantiomer separation.[5]

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-heptane:ethanol:diethylamine (35:65:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Diluent: Methanol

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the chiral separation of sitagliptin.

Table 1: Mobile Phase Compositions and Chromatographic Conditions

Chromatographic Mode Column Mobile Phase Flow Rate (mL/min) Detection (nm) Reference
Reversed-PhaseChiralcel OD-RH (150 x 4.6 mm, 5 µm)3 M KH₂PO₄ buffer (pH 4.0):Methanol:Acetonitrile (60:30:10)1.0266[1]
Reversed-PhaseChiralpak IC (250 x 4.6 mm, 5 µm)10 mM Ammonium Acetate with 0.05% DEA:Acetonitrile (40:60)1.0266[2]
Normal-PhaseChiralpak AD-H (250 x 4.6 mm, 5 µm)n-heptane:Ethanol:DEA (35:65:0.1)1.0265[5]
Reversed-PhasePhenomenex column10 mM Ammonium Acetate buffer (pH 4.0):Methanol:0.1% Formic Acid (60:35:5)Not SpecifiedNot Specified[3]
Reversed-PhaseLux cellulose-1 (250 x 4.6 mm, 5 µm)20mM borate buffer (pH 9.0):Acetonitrile (60:40)0.8262[4]

Table 2: Method Validation Parameters

Parameter Method 1 (Reversed-Phase) [1]Method 2 (Reversed-Phase) [2]Method 3 (Normal-Phase) [5]
Linearity Range (S-enantiomer) 30–300 ng/mL0.3–4.5 µg/mL400-2250 ng/mL
Correlation Coefficient (r²) 0.99960.9991Not Specified
LOD (S-enantiomer) 8 ng/mL0.1 µg/mL150 ng/mL
LOQ (S-enantiomer) 30 ng/mL0.3 µg/mL400 ng/mL
Recovery (%) 99.06–100.295.7–101.7Within 107%

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor or No Resolution Cause1 Incorrect Mobile Phase Ratio Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Wrong Column Problem->Cause3 Solution1 Adjust Organic Modifier Ratio Cause1->Solution1 Optimize Solution2 Optimize Buffer pH Cause2->Solution2 Adjust Solution3 Select Appropriate Chiral Column Cause3->Solution3 Verify/Change Experimental_Workflow Start Start PrepSample Prepare Sample (Dissolve in Mobile Phase) Start->PrepSample PrepMobilePhase Prepare Mobile Phase (Buffer + Organic Modifiers) Start->PrepMobilePhase Inject Inject Sample PrepSample->Inject Equilibrate Equilibrate Column PrepMobilePhase->Equilibrate Equilibrate->Inject Analyze Analyze Data (Check Resolution, Peak Shape) Inject->Analyze End End Analyze->End

References

Minimizing degradation of Sitagliptin phosphate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sitagliptin phosphate during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Sitagliptin phosphate during analytical procedures?

A1: Sitagliptin phosphate is susceptible to degradation under several conditions, which can impact the accuracy of analytical results. The primary factors include:

  • pH: The stability of Sitagliptin is significantly influenced by pH. It undergoes considerable degradation in both strongly acidic and alkaline media.[1][2] The quickest degradation has been observed in 2 M HCl and 2 M NaOH.[2]

  • Oxidation: Oxidative stress, for instance, exposure to hydrogen peroxide, can lead to the degradation of Sitagliptin.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation process, especially in the presence of acidic or basic conditions.[1][5] For example, at 60°C in 2.5M hydrochloric acid, significant degradation occurs.[1][5]

  • Light: Exposure to UV light can also induce photodegradation of Sitagliptin phosphate.[3][4]

Q2: What are the common degradation products of Sitagliptin phosphate observed during analysis?

A2: Forced degradation studies have identified several degradation products. Under acidic conditions, two primary degradation products, often referred to as DP1 and DP2, have been isolated and characterized.[1][5] Other studies have identified impurities such as 3-(trifluoromethyl)-6, 7-dihydro[1][6][7]triazolo[4, 3-a]pyrazin-8(5H)-one and others formed under various stress conditions.[8] Interactions with excipients like fumaric acid and lactose can also lead to the formation of adducts.[2][9]

Q3: How can I minimize the degradation of Sitagliptin phosphate in my analytical solutions?

A3: To ensure the stability of Sitagliptin phosphate in analytical solutions, consider the following precautions:

  • Control pH: Maintain the pH of your solutions within a stable range. An extemporaneously prepared oral solution with a pH between 3 and 4 was found to be stable.[10][11][12]

  • Solvent Selection: Methanol is a commonly used solvent for preparing stock solutions and has been shown to provide good stability for a short period when stored properly.[6][13] A mixture of methanol and water is also frequently used as a diluent.[7]

  • Storage Conditions: Store stock solutions protected from light using aluminum foil and at refrigerated temperatures (e.g., 4°C) to minimize degradation.[6][13] One study found a stock solution in methanol to be stable for one week under these conditions.[6][13]

  • Fresh Preparation: Whenever possible, prepare solutions fresh before analysis to avoid potential degradation over time.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Sitagliptin phosphate.

Issue Potential Cause Recommended Solution
Appearance of extra peaks in the chromatogram Degradation of Sitagliptin phosphate due to sample preparation or storage.Prepare samples fresh and protect them from light and extreme temperatures. Neutralize acidic or basic samples before injection.[1] Ensure the mobile phase pH is optimized for stability.
Loss of Sitagliptin peak area or inconsistent results Adsorption of the analyte to container surfaces or instability in the autosampler.Use silanized glassware or polypropylene vials. Ensure the autosampler temperature is controlled.
Peak tailing Sub-optimal chromatographic conditions (e.g., mobile phase pH, column quality).Adjust the mobile phase pH. A mobile phase containing triethylamine or a phosphate buffer can help reduce peak tailing.[6] Ensure the column is in good condition and properly equilibrated.
Poor resolution between Sitagliptin and its degradation products Inadequate separation power of the HPLC method.Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration).[14] Consider using a different column chemistry (e.g., C18, PFP).[6][13] A gradient elution may be necessary to separate all impurities.[8]

Quantitative Data on Sitagliptin Degradation

The following table summarizes the extent of Sitagliptin phosphate degradation observed under various forced degradation conditions as reported in the literature.

Stress Condition Duration Temperature % Degradation Reference
2.5 M HCl6 hours60°C~20% (coated tablets), ~30% (reference standard)[1]
0.1 N HCl1 monthRoom Temperature5.12%[3]
0.1 N NaOH2 weeksRoom Temperature69.91%[3]
33% H₂O₂24 hoursRoom Temperature7.52%[3]
Dry Heat2 weeks80°C2.25%[3]
UV Light (256 nm)2 weeksRoom Temperature22.955%[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a validated stability-indicating HPLC method for the determination of Sitagliptin phosphate.[6][13]

  • Chromatographic System:

    • Column: Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)

    • Mobile Phase: Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1, v/v/v/v)

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 268 nm

    • Injection Volume: 10 µL

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of Sitagliptin phosphate reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol.

    • Protect the solution from light with aluminum foil and store at 4°C. The solution is stable for up to one week.[6][13]

  • Preparation of Sample Solution (from tablets):

    • Weigh and finely powder ten tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Sitagliptin phosphate and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution.[6][13]

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a typical procedure for inducing acid degradation of Sitagliptin phosphate.[1]

  • Procedure:

    • Prepare a stock solution of Sitagliptin phosphate at a concentration of 5.0 mg/mL in a mixture of methanol and water.

    • Add hydrochloric acid to the solution to a final concentration of 2.5 M HCl.

    • Maintain the solution at 60°C.

    • At specified time intervals (e.g., 0, 0.5, 1, 2, 3, 4, and 6 hours), withdraw an aliquot (e.g., 1.0 mL) of the solution.

    • Immediately neutralize the aliquot with an equivalent amount of sodium hydroxide (e.g., 1.0 mL of 2.5 M NaOH).

    • Dilute the neutralized sample to a suitable concentration with water for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_stress Forced Degradation (Example: Acid Hydrolysis) start Start weigh_std Weigh Sitagliptin Phosphate Standard start->weigh_std weigh_tab Weigh & Powder Tablets start->weigh_tab dissolve_std Dissolve in Methanol (1 mg/mL) weigh_std->dissolve_std store_std Store at 4°C, Protected from Light dissolve_std->store_std inject Inject into HPLC System store_std->inject dissolve_tab Dissolve in Methanol & Sonicate weigh_tab->dissolve_tab filter_tab Filter through 0.45 µm Filter dissolve_tab->filter_tab filter_tab->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (268 nm) separate->detect analyze Data Analysis detect->analyze prep_stress Prepare Sitagliptin Solution add_acid Add 2.5 M HCl prep_stress->add_acid heat Heat at 60°C add_acid->heat sample_time Sample at Time Intervals heat->sample_time neutralize Neutralize with NaOH sample_time->neutralize neutralize->inject

Caption: Experimental workflow for HPLC analysis and forced degradation study of Sitagliptin phosphate.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products sitagliptin Sitagliptin Phosphate acid Acidic Hydrolysis (e.g., HCl, Heat) sitagliptin->acid leads to base Alkaline Hydrolysis (e.g., NaOH) sitagliptin->base leads to oxidation Oxidation (e.g., H₂O₂) sitagliptin->oxidation leads to photo Photolytic (UV Light) sitagliptin->photo leads to dp1 Degradation Product 1 acid->dp1 dp2 Degradation Product 2 acid->dp2 other_dps Other Oxidative & Hydrolytic Impurities base->other_dps oxidation->other_dps photo_dps Photodegradation Products photo->photo_dps

Caption: Simplified degradation pathways of Sitagliptin phosphate under various stress conditions.

troubleshooting_logic start Problem Encountered During HPLC Analysis extra_peaks Extra Peaks in Chromatogram? start->extra_peaks peak_tailing Significant Peak Tailing? extra_peaks->peak_tailing No sol_degradation Check for Sample Degradation: - Prepare fresh samples - Protect from light/heat - Neutralize if necessary extra_peaks->sol_degradation Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No sol_ph Optimize Mobile Phase pH: - Adjust pH with buffer - Use additives like triethylamine peak_tailing->sol_ph Yes sol_column Check Column Condition: - Equilibrate properly - Consider a new column peak_tailing->sol_column If pH adjustment fails sol_mobile_phase Optimize Mobile Phase: - Adjust organic/aqueous ratio - Try gradient elution poor_resolution->sol_mobile_phase Yes end Problem Resolved poor_resolution->end No sol_degradation->end sol_ph->end sol_column->end sol_mobile_phase->end

Caption: Troubleshooting logic for common HPLC issues in Sitagliptin phosphate analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of validated analytical methods for (S)-Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting experimental data and protocols.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the determination of this compound. The data is compiled from several studies and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2Method 3Method 4
Mobile Phase 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5Methanol:Water:Triethylamine:Acetic Acid (60:40:0.1:0.1 v/v/v/v)(0.05M) Phosphate Buffer:Acetonitrile (30:70 v/v), pH 2.8Potassium dihydrogen phosphate and Acetonitrile (60:40% v/v), pH 4.5
Column Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)Poroshell 120 EC-C18 (100 × 4.6 mm, 2.7 µm)Develosil ODS HG-5 RP C18 (150 x 4.6mm, 5µm)Qualisil C18 BDS Column (150×4.5mm, 5µ)
Flow Rate 0.7 ml/min0.5 mL/min1.0 ml/min1.0 ml/min
Detection (λmax) 267 nm268 nm255 nm228 nm
Linearity Range 5-30 µg/ml100-1000 µg/mL30-70 µg/mlNot Specified
Correlation Coefficient (R²) 0.9990.99980.999Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified98-102%Not Specified
Precision (%RSD) < 2.0%< 2.0%Not Specified< 2.0%
LOD Not Specified10 µg/mL0.09 µg/mlNot Specified
LOQ Not Specified30 µg/mL0.027 µg/mlNot Specified
Reference [6][7][8][9][10][11]
Ultra-Performance Liquid Chromatography (UPLC) Methods
ParameterMethod 1Method 2
Mobile Phase Acetonitrile and aqueous ammonium formate buffer (5-20 mM)10 mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) and acetonitrile (gradient)
Column Acquity UPLC BEH HILIC (50 × 2.1 mm, 1.7 μm)Aquity UPLC BEH C8 (100 × 2.1 mm, 1.7 μm)
Flow Rate 0.52 mL/min0.2 mL/min
Detection (λmax) 267 nm210 nm
Linearity Range Not Specified50-500 µg/mL (for Sitagliptin)
Correlation Coefficient (R²) Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified
LOQ Not SpecifiedNot Specified
Reference [12][13][14]
UV-Visible Spectrophotometry Methods
ParameterMethod 1Method 2Method 3Method 4
Solvent Water0.1 N HClMethanolDistilled Water
Detection (λmax) 267 nm267 nm267 nm267 nm
Linearity Range 2-10 µg/mL5-40 µg/ml20-60 μg/ml10-300 µg/ml
Correlation Coefficient (R²) 0.99950.99340.991Not Specified
Accuracy (% Recovery) 99.53-100.41%80-120%99.62-100.48%97.12-99.46%
Precision (%RSD) < 2.0%< 2.0%Not Specified< 2.0%
LOD Not Specified0.139 µg/mL6.03 µg/ml0.397 µg/ml
LOQ Not Specified0.422 µg/mL18.28 µg/ml1.2951 µg/ml
Reference [15][16][7][17][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods summarized in the tables above.

RP-HPLC Method

Objective: To develop a simple, precise, and accurate RP-HPLC method for the estimation of Sitagliptin phosphate in bulk and tablet dosage forms.[6]

Instrumentation:

  • HPLC system with a PDA detector

  • Zorbax Eclipse XDB C18 column (150×4.6 mm, 5µ)

Reagents and Materials:

  • Sitagliptin phosphate reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.01M KH2PO4 and Methanol in a 50:50 v/v ratio, with the pH adjusted to 2.5 using orthophosphoric acid.[6]

  • Flow Rate: 0.7 ml/min.[6]

  • Detection Wavelength: 267 nm.[6]

  • Injection Volume: 20 µl

  • Column Temperature: Ambient

Preparation of Standard Solution:

  • Accurately weigh 10 mg of Sitagliptin phosphate and transfer it to a 100 ml volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/ml.

  • From this stock solution, prepare working standards in the range of 5-30 µg/ml by further dilution with the mobile phase.

Preparation of Sample Solution (Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of Sitagliptin phosphate to a 100 ml volumetric flask.

  • Add about 70 ml of the mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Validation Parameters: The method was validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines. The linearity was established over the concentration range of 5-30 µg/ml with a correlation coefficient of 0.999.[6]

UV-Visible Spectrophotometry Method

Objective: To develop a simple and economical UV spectrophotometric method for the estimation of Sitagliptin phosphate in tablet dosage form.[15]

Instrumentation:

  • UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.

Reagents and Materials:

  • Sitagliptin phosphate reference standard

  • Distilled water (analytical grade)

Methodology:

  • Solvent: Water.[15]

  • Detection Wavelength: The wavelength of maximum absorption (λmax) was determined by scanning a solution of Sitagliptin phosphate over the range of 200-400 nm and was found to be 267 nm.[15]

Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Sitagliptin phosphate and dissolve it in 100 ml of water to get a concentration of 100 µg/ml.

Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions in water to obtain concentrations in the range of 2-10 µg/ml.[15]

  • Measure the absorbance of these solutions at 267 nm against a water blank.

  • Plot a calibration curve of absorbance versus concentration. The method obeyed Beer's law in the concentration range of 2-10 μg /mL with a correlation coefficient of 0.9995.[15]

Assay of Tablet Formulation:

  • Weigh and powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Sitagliptin phosphate to a 100 ml volumetric flask.

  • Dissolve in and dilute to volume with water.

  • Filter the solution and further dilute to a concentration within the calibration range.

  • Measure the absorbance at 267 nm and determine the concentration from the calibration curve.

Validation: The method was validated as per ICH guidelines for linearity, accuracy, and precision. The recovery was found to be between 99.53-100.41%, and the relative standard deviation was less than 2.0%.[15]

Visualizations

The following diagrams illustrate the typical workflows involved in the validation and execution of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method (HPLC, UV, etc.) define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2(R2)) select_method->define_validation_parameters write_protocol Write Validation Protocol define_validation_parameters->write_protocol prepare_reagents Prepare Reagents & Standards write_protocol->prepare_reagents perform_experiments Perform Validation Experiments prepare_reagents->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results document_results Document Results in Validation Report evaluate_results->document_results method_implementation Method Implementation for Routine Use document_results->method_implementation HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification standard_prep Prepare Sitagliptin Standard Solutions hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) standard_prep->hplc_system sample_prep Prepare Tablet Sample Solutions sample_prep->hplc_system injection Inject Samples & Standards hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 267 nm chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sitagliptin in Sample calibration_curve->quantification

References

A Comparative Guide to ICH-Compliant Method Validation for Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical methods for the quantification of sitagliptin phosphate in pharmaceutical dosage forms, validated according to the International Council for Harmonisation (ICH) guidelines. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.

The validation of analytical procedures is a critical component of the drug development process, ensuring that the chosen method is suitable for its intended purpose. For sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, accurate and reliable analytical methods are essential for quality control and regulatory compliance. The most commonly employed techniques for the analysis of sitagliptin phosphate are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for sitagliptin phosphate, as reported in various studies. These methods have been validated in accordance with ICH Q2(R1) guidelines, which outline the necessary validation parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]

Table 1: Comparison of RP-HPLC Method Parameters for Sitagliptin Phosphate Analysis

ParameterMethod 1Method 2Method 3Method 4Method 5
Stationary Phase Qualisil C18 BDS (150x4.5mm, 5µ)[5]Thermoscientific C18 ODS (250mm x 4.6mm, 5µm)[6]Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[7]Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)[8]Aquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm)[9]
Mobile Phase Potassium dihydrogen phosphate and Acetonitrile (60:40% v/v), pH 4.5[5]Methanol[6]Acetonitrile : (0.05M) Phosphate buffer (pH-2.8) (70:30v/v)[7]0.01M KH2PO4: Methanol (50:50 % v/v), pH 2.5[8]10 mM KH2PO4 and 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) and Acetonitrile (gradient)[9]
Flow Rate 1.0 ml/min[5]1.0 ml/min[6]1.0 ml/min[7]0.7 ml/min[8]0.2 mL/min[9]
Detection Wavelength 228 nm[5]248 nm[6]255 nm[7]267 nm[8]210 nm[9]
Retention Time 2.70 min[5]1.91 min[6]Not SpecifiedNot SpecifiedNot Specified
Linearity Range 20–100 µg/ml[5]Not Specified30-70 µg/ml[7]5-30 µg/ml[8]Not Specified
Correlation Coefficient (r²) Not SpecifiedNot SpecifiedNot Specified0.999[8]Not Specified
Accuracy (% Recovery) 100.03%[5]Not Specified98% to 102%[7]Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified0.09 µg/ml[7]Not Specified0.2 µg/mL[9]
LOQ Not SpecifiedNot Specified0.027 µg/ml[7]Not Specified0.7 µg/mL[9]

Table 2: Comparison of UV Spectrophotometric Method Parameters for Sitagliptin Phosphate Analysis

ParameterMethod 1Method 2
Solvent Methanol[10]0.1N HCl[11]
Detection Wavelength (λmax) 267 nm[10]267 nm[11]
Linearity Range 20-60 µg/ml (Zero Order)[10]5-40 µg/ml[11]
Correlation Coefficient (r²) Not Specified0.9934[11]
Accuracy (% Recovery) Near 100%[10]80-120%[11]
LOD Not Specified0.139 µg/mL[11]
LOQ Not Specified0.422 µg/mL[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for RP-HPLC and UV spectrophotometric analysis of sitagliptin phosphate, based on the reviewed literature.

RP-HPLC Method Validation Protocol

A common approach for the validation of an RP-HPLC method for sitagliptin phosphate involves the following steps:

  • Chromatographic Conditions: A C18 column is typically used as the stationary phase. The mobile phase is often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode. The flow rate is generally maintained around 1.0 ml/min, and UV detection is performed at the maximum absorbance wavelength of sitagliptin, which is around 267 nm.[8][12][13]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a specific amount of sitagliptin phosphate reference standard in the mobile phase or a suitable solvent to obtain a known concentration.

    • Sample Solution: For tablet dosage forms, a number of tablets are weighed to determine the average weight, then crushed into a fine powder. An amount of powder equivalent to a specific dose of sitagliptin is weighed and dissolved in the mobile phase, followed by sonication and filtration to remove insoluble excipients.[8]

  • Validation Parameters:

    • System Suitability: The suitability of the chromatographic system is evaluated by injecting replicate injections of a standard solution. Parameters such as theoretical plates, tailing factor, and %RSD of peak area and retention time are assessed.[14]

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is determined. This is often done by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.[13]

    • Linearity: A series of solutions of the sitagliptin phosphate reference standard are prepared at different concentrations. The peak areas are then plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient of the regression line. A minimum of five concentrations is recommended.[4]

    • Accuracy: The accuracy is determined by the recovery of a known amount of analyte added to a sample matrix (spiked placebo). The analysis is performed at a minimum of three concentration levels covering the specified range, with a minimum of three replicates at each level.

    • Precision:

      • Repeatability (Intra-day precision): The precision is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day precision): The variability of the method is evaluated by performing the analysis on different days, with different analysts, or on different equipment.[5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.

    • Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters such as pH of the mobile phase, mobile phase composition, flow rate, and temperature, and observing the effect on the results.[5]

UV Spectrophotometric Method Validation Protocol
  • Preparation of Solutions: Standard and sample solutions are prepared in a suitable solvent, such as methanol or 0.1N HCl.[10][11]

  • Determination of λmax: A solution of sitagliptin phosphate is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11]

  • Validation Parameters:

    • Linearity: A series of dilutions are prepared from the stock solution, and their absorbance is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.[10]

    • Accuracy: Accuracy is determined by recovery studies, where a known amount of standard drug is added to the pre-analyzed sample solution.

    • Precision: Precision is evaluated by measuring the absorbance of a specific concentration of the drug solution multiple times and calculating the relative standard deviation (%RSD).

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the development and validation of analytical methods for sitagliptin phosphate.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) LitSurvey Literature Survey & Drug Properties MethodSelection Select Method (HPLC/UV) LitSurvey->MethodSelection Optimization Optimize Parameters (Mobile Phase, Wavelength, etc.) MethodSelection->Optimization SystemSuitability System Suitability Optimization->SystemSuitability Finalized Method Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalReport Validation Report Robustness->FinalReport Validation Complete SystemSuitability->Specificity

Caption: General workflow for analytical method development and validation.

HPLC_Validation_Detail cluster_prep Preparation cluster_params Validation Parameter Assessment PrepStandard Prepare Standard Stock Solution InjectSeries Inject Linearity Series (Linearity, Range) PrepStandard->InjectSeries InjectReplicates Inject Replicates (Precision) PrepStandard->InjectReplicates PrepSample Prepare Sample Solution (from tablets) InjectSpiked Inject Spiked Samples (Accuracy) PrepSample->InjectSpiked PrepPlacebo Prepare Placebo & Blank InjectBlank Inject Blank & Placebo (Specificity) PrepPlacebo->InjectBlank PrepPlacebo->InjectSpiked DataAnalysis Data Analysis & Statistical Evaluation InjectSeries->DataAnalysis InjectSpiked->DataAnalysis InjectReplicates->DataAnalysis VaryConditions Vary Method Parameters (Robustness) VaryConditions->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport Compile Results

Caption: Detailed workflow for RP-HPLC method validation parameters.

References

A Comparative Analysis of (S)-Sitagliptin and (R)-Sitagliptin in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective activity of Sitagliptin enantiomers.

This guide provides a detailed comparative analysis of the (S) and (R) enantiomers of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The therapeutic efficacy of Sitagliptin is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity with significantly lower pharmacological activity. This document outlines the chemical properties, comparative biological activity supported by experimental data, and the underlying mechanism of stereoselective inhibition.

Chemical Structure and Stereochemistry

Sitagliptin possesses a single chiral center, giving rise to two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The spatial arrangement of the substituents around this chiral carbon dictates the molecule's interaction with the active site of the DPP-4 enzyme.

  • (R)-Sitagliptin: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[3]

  • (S)-Sitagliptin: (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

The distinct three-dimensional structures of these enantiomers are critical to their differential biological activities.

Comparative Pharmacological Activity

The primary pharmacological action of Sitagliptin is the inhibition of the DPP-4 enzyme. Experimental data demonstrates a profound difference in the inhibitory potency between the (R) and (S) enantiomers. The (R)-enantiomer is a potent inhibitor, while the (S)-enantiomer is several orders of magnitude less active.

EnantiomerDPP-4 Inhibition IC50 (nM)
(R)-Sitagliptin 18 nM[2], 19 nM[1][4]
(S)-Sitagliptin 67,000 nM[5]

Table 1: Comparative DPP-4 Inhibitory Potency of Sitagliptin Enantiomers. The half-maximal inhibitory concentration (IC50) values highlight the stereoselective inhibition of DPP-4, with the (R)-enantiomer being significantly more potent.

Mechanism of Stereoselective DPP-4 Inhibition

Sitagliptin acts as a competitive, reversible inhibitor of the DPP-4 enzyme.[3] DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The stereoselectivity of Sitagliptin arises from the specific interactions between the drug molecule and the amino acid residues within the active site of the DPP-4 enzyme. The trifluoromethylphenyl moiety of (R)-Sitagliptin binds to the hydrophobic S1 pocket of the enzyme. The primary amine of the β-amino acid portion forms crucial hydrogen bonds with residues such as Tyr662, Glu205, and Gly206. The trifluoromethyl group interacts with a tight pocket formed by Ser209 and Arg358. The precise spatial orientation of the (R)-enantiomer allows for these optimal interactions, leading to potent inhibition. In contrast, the (S)-enantiomer, due to its different stereochemistry, cannot achieve this optimal fit within the active site, resulting in significantly weaker binding and inhibitory activity.

cluster_Enantiomers Sitagliptin Enantiomers cluster_DPP4 DPP-4 Enzyme cluster_Outcome Biological Effect S_Sitagliptin (S)-Sitagliptin DPP4 DPP-4 Active Site S_Sitagliptin->DPP4 Low Affinity Binding (Weak Inhibition) R_Sitagliptin (R)-Sitagliptin R_Sitagliptin->DPP4 High Affinity Binding (Potent Inhibition) Inhibition Effective DPP-4 Inhibition DPP4->Inhibition via (R)-Sitagliptin No_Inhibition Ineffective DPP-4 Inhibition DPP4->No_Inhibition with (S)-Sitagliptin

Stereoselective inhibition of DPP-4 by Sitagliptin enantiomers.

Experimental Protocols

DPP-4 Inhibition Assay

The inhibitory activity of (S)-Sitagliptin and (R)-Sitagliptin on DPP-4 can be determined using a fluorometric assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • (S)-Sitagliptin and (R)-Sitagliptin of known concentrations

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of (S)-Sitagliptin and (R)-Sitagliptin in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the different concentrations of the Sitagliptin enantiomers.

  • Include control wells containing the enzyme and buffer without any inhibitor (for 100% activity) and wells with buffer only (for background fluorescence).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the enantiomers relative to the control wells.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of (S)- and (R)-Sitagliptin C Add Reagents to 96-well Plate: - Inhibitor Dilutions - Enzyme Mix - Controls A->C B Prepare Reagent Mix: DPP-4 Enzyme + Assay Buffer B->C D Pre-incubate at 37°C C->D E Add DPP-4 Substrate (Gly-Pro-AMC) D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: ~360nm, Em: ~460nm) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I cluster_Inhibition DPP-4 Inhibition cluster_Incretins Incretin Hormones cluster_Pancreas Pancreatic Response cluster_Outcome Physiological Outcome Sitagliptin (R)-Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Substrate Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

References

A Comparative Guide to (S)-Sitagliptin Phosphate and Other DPP-4 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on (S)-Sitagliptin phosphate, this guide provides a comprehensive comparison of performance, supported by experimental data and detailed methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, play a crucial role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2] this compound was the first DPP-4 inhibitor to gain regulatory approval and remains a widely studied compound in this class. This guide provides a comparative overview of this compound against other commonly used DPP-4 inhibitors, including vildagliptin, saxagliptin, linagliptin, and alogliptin, focusing on their biochemical potency, selectivity, pharmacokinetic profiles, and clinical efficacy.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other leading DPP-4 inhibitors.

Table 1: In Vitro Potency (IC50) and Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) of various DPP-4 inhibitors against the target enzyme DPP-4, as well as their selectivity against the closely related proteases DPP-8 and DPP-9. Higher selectivity for DPP-4 is generally considered a desirable characteristic to minimize off-target effects.

DPP-4 InhibitorDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
(S)-Sitagliptin 19>1900>3000
Vildagliptin62>400>20
Saxagliptin50>400>75
Linagliptin1>10000>10000
Alogliptin24>10000>10000

Data compiled from multiple sources.[3][4]

Table 2: Comparative Pharmacokinetic Properties

The pharmacokinetic profiles of DPP-4 inhibitors vary, influencing their dosing frequency and potential for drug-drug interactions. This table provides a comparative summary of key pharmacokinetic parameters.

DPP-4 InhibitorOral Bioavailability (%)Terminal Half-life (hours)Primary Route of MetabolismPrimary Route of Excretion
(S)-Sitagliptin ~8710-12Minimal, not extensively metabolizedRenal (primarily as unchanged drug)
Vildagliptin~851.5-4.5Hepatic (hydrolysis)Renal
Saxagliptin~672.5-3.1Hepatic (CYP3A4/5)Renal and Hepatic
Linagliptin~30113-184Not extensively metabolizedFecal (enterohepatic)
Alogliptin>8012-21Minimal, not extensively metabolizedRenal (primarily as unchanged drug)

Data compiled from multiple sources.[1][3][5][6][7][8][9][10][11][12][13]

Table 3: Clinical Efficacy in Head-to-Head Trials

The clinical efficacy of DPP-4 inhibitors is often assessed by the reduction in glycated hemoglobin (HbA1c) levels. This table summarizes findings from head-to-head clinical trials comparing the HbA1c-lowering effects of different DPP-4 inhibitors. It's important to note that the overall efficacy of DPP-4 inhibitors is generally considered to be similar.[11][14][15][16]

ComparisonBaseline HbA1c (%)Mean Change from Baseline in HbA1c (%)Study Duration (weeks)
Saxagliptin 5 mg vs. Sitagliptin 100 mg ~8.0-0.52 vs. -0.6218
Vildagliptin 50 mg bid vs. Sitagliptin 100 mg qd~8.4-1.1 vs. -1.124

Data from selected head-to-head trials.[11][13] A meta-analysis of numerous trials has shown that DPP-4 inhibitors, as a class, typically reduce HbA1c by approximately 0.5% to 1.0%.[7]

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the experimental methodologies used. The following section details a standard protocol for a key in vitro experiment.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme using a fluorogenic substrate.

1. Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test Compounds (e.g., this compound and other DPP-4 inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a reference inhibitor (e.g., Sitagliptin) in a suitable solvent.

    • Create a serial dilution of the test compounds to determine a range of concentrations for IC50 calculation.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.

    • Prepare a working solution of the DPP-4 fluorogenic substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme) wells: Add assay buffer and solvent.

    • Enzyme Control (100% Activity) wells: Add diluted DPP-4 enzyme, assay buffer, and solvent.

    • Test Compound wells: Add diluted DPP-4 enzyme, assay buffer, and the respective dilutions of the test compounds.

  • Incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average slope of the blank wells from all other wells.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to DPP-4 inhibition.

DPP4_Signaling_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Islets GLP-1 GLP-1 Insulin_Secretion ↑ Insulin Secretion GLP-1->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP-1->Glucagon_Secretion DPP-4 DPP-4 GLP-1->DPP-4 Degradation GIP GIP GIP->Insulin_Secretion GIP->DPP-4 Degradation Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Inactive_Metabolites Inactive_Metabolites DPP-4->Inactive_Metabolites DPP-4_Inhibitors (S)-Sitagliptin & Others DPP-4_Inhibitors->DPP-4 Inhibition

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - DPP-4 Enzyme - Substrate - Inhibitors B Serial Dilution of Inhibitors A->B C Dispense Reagents into 96-well Plate B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Kinetic Fluorescence Reading E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I

Caption: DPP-4 Inhibition Assay Workflow.

References

A Comparative Guide to the Inter-laboratory Analysis of (S)-Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (S)-Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] While formal inter-laboratory round-robin studies are not readily found in published literature, this document compiles and compares performance data from various single-laboratory validation studies to offer a valuable resource for selecting an appropriate analytical method. The guide covers common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing their performance characteristics and experimental protocols.

Mechanism of Action of Sitagliptin

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By preventing this degradation, Sitagliptin increases the levels of active incretins.[1][5] This enhancement of the incretin system leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon levels, ultimately resulting in improved glycemic control.[1][2][3][5]

Sitagliptin Mechanism of Action cluster_0 Physiological Response to Food Intake cluster_1 Pancreatic Action cluster_2 DPP-4 Enzyme Action & Sitagliptin Inhibition Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Release Incretin Hormones (GLP-1, GIP) Release Food Intake->Incretin Hormones (GLP-1, GIP) Release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP) Release->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP) Release->Glucagon Secretion - DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP) Release->DPP4 Degradation Blood Glucose Control Blood Glucose Control Insulin Secretion->Blood Glucose Control Glucagon Secretion->Blood Glucose Control Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Sitagliptin (S)-Sitagliptin Sitagliptin->DPP4 Inhibits

Sitagliptin's DPP-4 Inhibition Pathway

Quantitative Data Comparison

The following tables summarize the performance characteristics of various analytical methods for (S)-Sitagliptin quantification as reported in different studies. This allows for a comparative assessment of linearity, precision, accuracy, and sensitivity across techniques.

Table 1: High-Performance Liquid Chromatography (RP-HPLC) Methods

Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
30 - 70N/A98 - 102< 2.00.090.027[6]
0 - 14N/A98 - 102< 2.00.0010.003[7]
20 - 600.99199.62 - 100.48≤ 2.0N/AN/A
50 - 150N/A99.5< 2.00.1N/A[8]
60 - 210N/A99.82 - 101.87< 2.00.050.16[9]

Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods

Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
25 - 75N/AN/A< 2.00.20.7[10]
1 - 50> 0.99N/A< 2.0N/AN/A[11]
25% - 175% of Test Conc.> 0.99YesYesN/AN/A[12]

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Linearity Range (ng/mL)Accuracy (%)Precision (%CV)LLOQ (ng/mL)ULOQ (ng/mL)Reference
5 - 1000> 0.998Yes< 1551000[13]
2.002 - 797.473> 0.99Yes< 152.002797.473[14]
0.098 - 0.925 (ppm)> 0.99880.0 - 120.0< 2.00.098 (ppm)N/A[15]

Experimental Protocols

Below are representative experimental protocols for the analysis of (S)-Sitagliptin using RP-HPLC, UPLC, and LC-MS/MS. These are synthesized from common methodologies found in the literature and should be validated by individual laboratories for their specific applications.

Workflow for Analytical Method Validation

A crucial prerequisite to any inter-laboratory comparison is a robust single-laboratory validation of the analytical method. This ensures the method is fit for its intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Method (HPLC, UPLC, etc.) A->B C Optimize Parameters (Mobile Phase, Column, etc.) B->C J System Suitability C->J D Specificity / Selectivity K Validation Report D->K E Linearity & Range E->K F Accuracy F->K G Precision (Repeatability, Intermediate) G->K H LOD & LOQ H->K I Robustness I->K J->D J->E J->F J->G J->H J->I L Standard Operating Procedure (SOP) K->L M Routine Analysis / Inter-Lab Transfer L->M

General Workflow for Analytical Method Validation
Representative RP-HPLC Method

  • Instrumentation : HPLC system with UV detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic ratio (e.g., 65:35 v/v).[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Detection Wavelength : 266 nm.[7]

  • Injection Volume : 20 µL.[7]

  • Column Temperature : Ambient.[7]

  • Sample Preparation :

    • Prepare a standard stock solution of Sitagliptin (e.g., 100 µg/mL) in the mobile phase.

    • For pharmaceutical dosage forms, accurately weigh and powder tablets.[6]

    • Extract a portion of the powder equivalent to a known amount of Sitagliptin with a suitable solvent (e.g., methanol or mobile phase), sonicate to ensure complete dissolution, and dilute to the final concentration.[6]

    • Filter the final solution through a 0.45 µm membrane filter before injection.[6]

Representative UPLC Method
  • Instrumentation : UPLC system with a PDA or UV detector.

  • Column : UPLC BEH C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase : Gradient or isocratic elution using a buffer (e.g., 10 mM potassium dihydrogen phosphate with an ion-pairing agent like hexane-1-sulfonic acid sodium salt, pH adjusted) and an organic solvent like acetonitrile.[10]

  • Flow Rate : 0.2 - 0.5 mL/min.[10]

  • Detection Wavelength : 210 nm.[10]

  • Injection Volume : 0.5 - 2 µL.[10][12]

  • Column Temperature : 25°C.[10][12]

  • Sample Preparation : Similar to HPLC, with dilutions made using the mobile phase to fall within the validated linear range of the UPLC method.

Representative LC-MS/MS Method (for Plasma Samples)
  • Instrumentation : LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 column suitable for fast LC (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase : Isocratic mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1 ratio).[13]

  • Flow Rate : 0.2 mL/min.[13]

  • Ionization Mode : Positive ESI.

  • MS/MS Transition : For Sitagliptin, monitor m/z 408.2 → 193.0. For an internal standard (e.g., Sitagliptin-d4), monitor m/z 412.2 → 239.1.[13]

  • Sample Preparation :

    • To a 100 µL plasma sample, add the internal standard solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).[13]

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

This guide serves as a starting point for laboratories involved in the analysis of (S)-Sitagliptin. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation. It is imperative that any selected method undergoes rigorous in-house validation to ensure its suitability for the intended application.

References

A Comparative Guide to the Bioequivalence of Sitagliptin Phosphate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different sitagliptin phosphate formulations, drawing on data from multiple clinical studies. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Ensuring the bioequivalence of generic formulations to the originator product is a critical aspect of drug development and regulatory approval. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used in these bioequivalence studies, and visualizes the underlying mechanism of action and study workflows.

Comparative Pharmacokinetic Data

Bioequivalence between different formulations is typically determined by comparing key pharmacokinetic (PK) parameters. The most critical of these are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios of these parameters for the test product to the reference product must fall within the range of 80.00% to 125.00%.[3][4][5][6][7][8]

The following tables summarize the pharmacokinetic data from several studies comparing different sitagliptin formulations, including generic vs. brand name products and different salt forms (phosphate vs. hydrochloride).

Table 1: Bioequivalence of a Generic Sitagliptin 100 mg Tablet vs. Originator Product [7]

Pharmacokinetic ParameterTest Product (Generic)Reference Product (Originator)Geometric Mean Ratio (T/R) %90% Confidence Interval
Cmax (ng/mL) 401.10 ± 112.75396.24 ± 110.20100.3191.85 - 109.56
AUC0-t (ng·h/mL) 3393.21 ± 492.173511.93 ± 577.6998.0795.83 - 100.37

Table 2: Bioequivalence of Sitagliptin Hydrochloride (Test) vs. Sitagliptin Phosphate (Reference) 100 mg Tablets [3][5]

Pharmacokinetic ParameterTest Product (Hydrochloride)Reference Product (Phosphate)Geometric Mean Ratio (T/R) %90% Confidence Interval
Cmax (ng/mL) ---89.2 - 106.0
AUC0-48 (ng·h/mL) ---100.8 - 104.0
AUC0-inf (ng·h/mL) ---100.4 - 103.5

Table 3: Bioequivalence of Sitagliptin/Metformin Fixed-Dose Combination (FDC) Tablets (50/850 mg) [7][9]

Pharmacokinetic Parameter (Sitagliptin)Test Product (Generic FDC)Reference Product (Originator FDC)Geometric Mean Ratio (T/R) %90% Confidence Interval
Cmax (ng/mL) ---93.44 - 105.10
AUC0-t (ng·h/mL) ---100.84 - 103.69

Table 4: Bioequivalence of Sitagliptin/Metformin Fixed-Dose Combination (FDC) Tablets (50/1000 mg) [7][9][10]

Pharmacokinetic Parameter (Sitagliptin)Test Product (Generic FDC)Reference Product (Originator FDC)Geometric Mean Ratio (T/R) %90% Confidence Interval
Cmax (ng/mL) ---98.71 - 112.89
AUC0-t (ng·h/mL) ---101.26 - 105.20

The data consistently demonstrate that the tested generic and different salt formulations of sitagliptin meet the regulatory requirements for bioequivalence.[3][4][6][7]

Experimental Protocols

The bioequivalence of sitagliptin formulations is typically assessed through randomized, open-label, two-period, two-sequence, crossover studies in healthy adult volunteers under fasting conditions.[3][5][6][7][9]

Key Methodologies

1. Study Design and Population:

  • Design: Randomized, open-label, single-dose, two-period, two-sequence crossover design.[3][5][7][9]

  • Subjects: Healthy adult male and/or female volunteers.

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods.[3]

2. Drug Administration and Blood Sampling:

  • Administration: A single oral dose of the test or reference formulation is administered with water after an overnight fast.[6][7]

  • Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., up to 48 or 72 hours).[3][6][7]

3. Analytical Method:

  • Technique: The concentration of sitagliptin in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Validation: The analytical method is validated for linearity, precision, accuracy, and stability.[4]

4. Pharmacokinetic and Statistical Analysis:

  • Parameters: Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental analysis.[3]

  • Statistical Model: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters.

  • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are calculated and must lie within the 80.00% to 125.00% range.[3][6][7]

5. Dissolution Studies:

  • Apparatus: USP Type 2 dissolution apparatus (paddles).[11]

  • Media: Dissolution profiles are often evaluated in multiple media with varying pH levels, such as 0.1 N HCl, acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), to mimic the conditions of the gastrointestinal tract.[11][12]

  • Conditions: The tests are typically conducted at a paddle speed of 50 RPM and a temperature of 37 ± 0.5°C.[11]

  • Analysis: The amount of dissolved drug is quantified by UV spectroscopy or high-performance liquid chromatography (HPLC).[11][12]

Visualizations

Sitagliptin Mechanism of Action

Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][13][14] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells.[1][2][13][14] This ultimately leads to improved glycemic control.

Sitagliptin_Mechanism_of_Action cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Outcome Outcome Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 Degradation BetaCells Pancreatic β-Cells Incretins (GLP-1, GIP)->BetaCells Stimulates AlphaCells Pancreatic α-Cells Incretins (GLP-1, GIP)->AlphaCells Inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon ↑ Glucose Uptake ↑ Glucose Uptake Insulin->↑ Glucose Uptake ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production Glucagon->↓ Hepatic Glucose Production Improved Glycemic Control Improved Glycemic Control ↑ Glucose Uptake->Improved Glycemic Control ↓ Hepatic Glucose Production->Improved Glycemic Control

Caption: Mechanism of action of sitagliptin.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for sitagliptin formulations.

Bioequivalence_Study_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization & Dosing cluster_Period1 Period 1 cluster_Period2 Period 2 (Crossover) cluster_Analysis Analysis Screening Screening of Healthy Volunteers InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment of Subjects InformedConsent->Enrollment Randomization Randomization into Two Groups Enrollment->Randomization GroupA Group A: Receives Test Formulation Randomization->GroupA GroupB Group B: Receives Reference Formulation Randomization->GroupB Dosing1 Single Dose Administration GroupA->Dosing1 GroupB->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Single Dose Administration (Crossover) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling2->Bioanalysis PKAnalysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PKAnalysis StatAnalysis Statistical Analysis (90% CI) PKAnalysis->StatAnalysis Conclusion Conclusion on Bioequivalence StatAnalysis->Conclusion

Caption: Typical workflow of a crossover bioequivalence study.

References

A Comparative Analysis of In Vitro Dissolution Profiles of Sitagliptin Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dissolution profiles of different sitagliptin tablet formulations, including innovator and generic products. The data presented is compiled from various studies and is intended for researchers, scientists, and drug development professionals to understand the bioequivalence and interchangeability of these formulations based on in vitro performance.

Experimental Data Summary

The dissolution behavior of sitagliptin tablets is a critical quality attribute that influences the in vivo performance of the drug. The following tables summarize the comparative dissolution data from studies conducted under biowaiver conditions, comparing innovator and generic sitagliptin tablets in various dissolution media.

Table 1: Comparative Dissolution Profile in HCl Buffer (pH 2.0) [1]

Time (minutes)Innovator Brand (% Dissolved)Generic Brand 1 (% Dissolved)Generic Brand 2 (% Dissolved)
15>80>80>80
30---
45---
60---

Note: Specific percentage values beyond the >80% at 15 minutes were not detailed in the source text, but the study indicated that a greater quantity of the drug was released in this medium compared to others.[1]

Table 2: Comparative Dissolution Profile in Phosphate Buffer (pH 4.0) [1]

Time (minutes)Innovator Brand (% Dissolved)Generic Brand 1 (% Dissolved)Generic Brand 2 (% Dissolved)
15>80>80>80
30---
45---
60---

Table 3: Comparative Dissolution Profile in Phosphate Buffer (pH 7.2) [1]

Time (minutes)Innovator Brand (% Dissolved)Generic Brand 1 (% Dissolved)Generic Brand 2 (% Dissolved)
15>80>80>80
30---
45---
60---

Table 4: Dissolution of Sitagliptin Formulations in Fasted and Fed State Simulated Media [2]

FormulationDissolution Medium% Dissolved
Fixed-Dose Combination (Sitagliptin HCl)Phosphate Buffer (pH 6.8 - Fasted)91-95%
Januvia® (Sitagliptin Phosphate)Phosphate Buffer (pH 6.8 - Fasted)91-95%
Fixed-Dose Combination (Sitagliptin HCl)Acetate Buffer (pH 5.5 - Fed)89-91%
Januvia® (Sitagliptin Phosphate)Acetate Buffer (pH 5.5 - Fed)89-91%

The similarity factor (f2) is a measure of the similarity in the dissolution profiles of two formulations. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar. In one study, the f2 values for the comparison of a fixed-dose combination product and Januvia® were found to be 54 for both fasted and fed-state dissolutions, indicating similarity.[2] Another study also utilized difference (f1) and similarity (f2) factors to compare dissolution profiles, with f1 values between 0 and 15 and f2 values between 50 and 100 indicating bioequivalence.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative dissolution studies of sitagliptin tablets.

1. General Dissolution Testing under Biowaiver Conditions [1][3][4]

  • Apparatus: USP Type-II (Paddle)

  • Dissolution Media:

    • HCl Buffer (pH 2.0)

    • Phosphate Buffer (pH 4.0)

    • Phosphate Buffer (pH 7.2)

  • Volume of Medium: 900 mL

  • Temperature: 37.5°C ± 2°C

  • Paddle Speed: 50 RPM

  • Sampling Intervals: 15, 30, 45, and 60 minutes.

  • Analytical Method: UV Spectroscopy.

  • Preparation of HCl Buffer (pH 2.0): Prepared according to USP guidelines.[1]

  • Preparation of Phosphate Buffer (pH 4.0): Prepared in accordance with IP guidelines by dissolving 5.04 g of disodium hydrogen phosphate and 3.01 g of potassium dihydrogen phosphate in 1000 mL of water, with pH adjusted using glacial acetic acid.[1]

  • Preparation of Phosphate Buffer (pH 7.2): Prepared according to USP guidelines.[1]

2. Dissolution Method Development for In Vivo-In Vitro Correlation (IVIVC) [5][6]

  • Apparatus: USP Type-II (Paddle)

  • Dissolution Medium: Phosphate Buffer (pH 6.8)

  • Volume of Medium: 900 mL

  • Temperature: 37°C ± 1°C

  • Paddle Speed: 50 RPM

  • Analytical Method: High-Performance Liquid Chromatography (HPLC). The method was validated for specificity, linearity, precision, and accuracy.[5][6]

3. Dissolution Testing for Fixed-Dose Combination vs. Innovator Product [2]

  • Apparatus: USP Type-I (Basket)

  • Dissolution Media:

    • Phosphate Buffer (pH 6.8) to simulate fasted state.

    • Acetate Buffer (pH 5.5) to simulate fed state.

  • Volume of Medium: 900 mL

  • Basket Speed: 100 RPM

Visualizations

The following diagram illustrates the typical experimental workflow for a comparative dissolution study of sitagliptin tablets.

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion prep_media Prepare Dissolution Media (e.g., pH 2.0, 4.0, 7.2 Buffers) prep_apparatus Set up Dissolution Apparatus (USP Type II, 900mL, 37.5°C, 50 RPM) prep_media->prep_apparatus start_dissolution Start Dissolution Test prep_apparatus->start_dissolution prep_samples Prepare Tablet Samples (Innovator & Generic Brands) prep_samples->start_dissolution collect_samples Collect Aliquots at Time Points (15, 30, 45, 60 min) start_dissolution->collect_samples analyze_samples Analyze Samples (UV Spectroscopy or HPLC) collect_samples->analyze_samples calc_dissolution Calculate % Drug Dissolved analyze_samples->calc_dissolution compare_profiles Compare Dissolution Profiles (f1 and f2 factors) calc_dissolution->compare_profiles conclusion Determine Bioequivalence compare_profiles->conclusion

Caption: Workflow for Comparative Dissolution Study of Sitagliptin Tablets.

References

A Comparative Guide to HPLC Methods for the Enantiomeric Purity of Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of quality control for sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of published HPLC methods, focusing on their accuracy and precision, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

The following tables summarize the key performance parameters of different chiral HPLC methods developed and validated for the separation of sitagliptin enantiomers. These methods utilize various chiral stationary phases and mobile phase compositions to achieve effective separation and quantification.

Parameter Method 1 Method 2
Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2][3]
Mobile Phase 3 M Potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v)[1]10 mM Ammonium acetate with 0.05% Diethylamine–acetonitrile (40:60 v/v)[2][3]
Flow Rate Not specified in abstractNot specified in abstract
Detection Not specified in abstractNot specified in abstract
Resolution ≥ 3.0[1]< 3.0[2][3]

Table 1: Chromatographic Conditions

Parameter Method 1 Method 2
Linearity Range 30–300 ng/mL[1]0.0003–0.0045 mg/mL[2][3]
Correlation Coefficient (r²) 0.9996[1]0.9991[2][3]
LOD 8 ng/mL[1]0.0001 mg/mL[2][3]
LOQ 30 ng/mL[1]0.0003 mg/mL[2][3]
Accuracy (% Recovery) 99.06 to 100.2[1]95.7 to 101.7[2][3]
Precision (%RSD) Not specified in abstract< 0.5% for area, < 2.0% for retention time[2]
Sample/Mobile Phase Stability At least 48 hours[1]48 hours[2][3]

Table 2: Validation Parameters

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods, as described in the cited literature.

Method 1: Chiralcel OD-RH

This enantioselective reversed-phase HPLC method was developed and validated for the separation of sitagliptin enantiomers.[1]

  • Chromatographic System:

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (adjusted to pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).[1] The pH of the buffer is crucial for enhancing chromatographic efficiency and resolution.[1]

    • Injection Volume: 20 µL[1]

  • Validation Parameters:

    • The method was validated according to ICH guidelines.[1]

    • Linearity: Assessed over a concentration range of 30–300 ng/mL.[1]

    • Accuracy: Determined by the percentage recovery of the (S)-enantiomer, which ranged from 99.06 to 100.2%.[1]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Found to be 8 and 30 ng/mL, respectively.[1]

Method 2: Chiralpak IC

This reversed-phase chiral HPLC method was developed and validated for the separation of sitagliptin enantiomers in active pharmaceutical ingredient (API) samples.[2][3]

  • Chromatographic System:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2][3]

    • Mobile Phase: A mixture of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile in a ratio of 40:60 (v/v).[2][3]

    • Injection Volume: 20 µL[2][3]

  • Sample Preparation:

    • A test concentration of sitagliptin was set at 2 mg/mL.[2]

    • Solutions spiked with the (S)-enantiomer were prepared by adding known amounts of the enantiomer stock solution to the sitagliptin stock solution and diluting with the mobile phase.[2]

  • Validation Parameters:

    • The method was validated according to ICH guidelines.[2][3]

    • Linearity: Established over a concentration range of 0.0003 mg/mL to 0.0045 mg/mL.[2][3]

    • Accuracy: Recovery experiments were conducted at 50%, 100%, and 150% of the target concentration, with recovery values ranging from 95.7% to 101.7%.[2]

    • Precision: Method reproducibility was assessed by analyzing six replicate preparations of sitagliptin (2 mg/mL) spiked with the (S)-enantiomer (0.003 mg/mL). The relative standard deviation (RSD) values were less than 0.5% for the peak areas and less than 2.0% for the retention times.[2] The precision at the LOQ level was below 5.0% RSD.[2]

    • LOD and LOQ: Determined to be 0.0001 mg/mL and 0.0003 mg/mL, respectively, for the (S)-enantiomer.[2][3]

Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the analysis of sitagliptin enantiomers.

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization ColumnSelection Chiral Column Selection MethodDevelopment->ColumnSelection MobilePhase Mobile Phase Optimization (Composition, pH) MethodDevelopment->MobilePhase OtherParams Optimize Other Parameters (Flow Rate, Temperature, Wavelength) MethodDevelopment->OtherParams SystemSuitability System Suitability Testing ColumnSelection->SystemSuitability MobilePhase->SystemSuitability OtherParams->SystemSuitability Validation Method Validation (ICH Guidelines) SystemSuitability->Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability Application Routine Analysis of Sitagliptin Enantiomers Validation->Application

Caption: HPLC Method Development and Validation Workflow.

References

A Comparative Guide to Robustness Testing of Analytical Methods for (S)-Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the robustness of analytical methods for the quantitative determination of (S)-Sitagliptin, the enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Robustness testing is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use.

Experimental Methodology: A Representative HPLC-UV Method

The data presented in this guide is based on a common approach for analyzing (S)-Sitagliptin: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The following protocol represents a typical experimental setup.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: Chiral stationary phase columns are often employed for enantiomeric separation. A common example is a Chiralpak AD-H (250 x 4.6 mm, 5 µm) column. For achiral analysis of Sitagliptin and its impurities, a C18 column like an ODS (250 mm × 4.6 mm, 5 µm) is typical.

  • Mobile Phase: A mixture of organic solvent and buffer. For example, a mobile phase could consist of a phosphate buffer with an adjusted pH and an organic modifier like acetonitrile or methanol. A typical mobile phase might be a mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: Commonly set at 1.0 mL/min.

  • Detection Wavelength: Typically set at 268 nm.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: A primary stock solution of (S)-Sitagliptin reference standard is prepared by dissolving a known quantity in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a concentration of approximately 1000 µg/mL.

  • Working Standard Solution: The stock solution is further diluted to a working concentration (e.g., 100 µg/mL) for analysis.

  • Sample Solution: The drug product is dissolved in the diluent to obtain a theoretical concentration equivalent to the working standard.

3. Robustness Study Protocol: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions. The effect of these changes on system suitability parameters such as theoretical plates, tailing factor, and retention time, as well as the assay results, is monitored. Key parameters varied include:

  • Flow Rate (e.g., ± 0.2 mL/min)

  • Mobile Phase pH (e.g., ± 0.2 units)

  • Column Temperature (e.g., ± 5°C)

  • Mobile Phase Organic Composition (e.g., ± 2%)

  • Detection Wavelength (e.g., ± 2 nm)

Diagram of Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness test for an analytical HPLC method.

Robustness_Workflow cluster_setup Method Setup cluster_execution Experimental Execution cluster_analysis Data Analysis & Evaluation start Define Nominal Method Parameters params Select Parameters for Variation (e.g., Flow Rate, pH, Temp) start->params levels Define Variation Levels (e.g., ± 0.2 mL/min, ± 5°C) params->levels prep Prepare Standard & Sample Solutions levels->prep run Execute HPLC Runs Under Each Condition prep->run collect Collect Chromatographic Data (Retention Time, Peak Area, etc.) run->collect ssp Calculate System Suitability Parameters (SSP) collect->ssp compare Compare Results vs. Acceptance Criteria (%RSD, Tailing Factor) ssp->compare report Method is Robust compare->report Criteria Met fail Method is Not Robust (Requires Optimization) compare->fail Criteria Not Met

Caption: Workflow for a typical robustness study of an HPLC method.

Comparative Robustness Data

The performance of an analytical method under varied conditions is typically assessed by observing the Relative Standard Deviation (%RSD) for the assay results and ensuring system suitability parameters remain within acceptable limits. The tables below summarize representative data from robustness studies of RP-HPLC methods for Sitagliptin analysis.

Table 1: Effect of Flow Rate Variation on System Suitability

Flow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical Plates% Assay
0.86.81.15> 200099.7%
1.0 (Nominal)5.51.12> 2000100.1%
1.24.61.10> 2000100.3%

Table 2: Effect of Column Temperature Variation on System Suitability

Temperature (°C)Retention Time (min)Tailing FactorTheoretical Plates% Assay
205.91.14> 2000100.5%
25 (Nominal)5.51.12> 2000100.1%
305.21.11> 200099.6%

Table 3: Effect of Mobile Phase pH Variation on System Suitability

Mobile Phase pHRetention Time (min)Tailing FactorTheoretical Plates% Assay
2.85.71.18> 200099.5%
3.0 (Nominal)5.51.12> 2000100.1%
3.25.31.09> 2000100.4%

Table 4: Effect of Mobile Phase Organic Composition Variation on System Suitability

% AcetonitrileRetention Time (min)Tailing FactorTheoretical Plates% Assay
38%6.11.13> 2000100.2%
40% (Nominal)5.51.12> 2000100.1%
42%4.91.11> 200099.8%

Conclusion

The presented data demonstrates that the representative HPLC method for (S)-Sitagliptin exhibits a high degree of robustness. Across all tested parameter variations—flow rate, column temperature, mobile phase pH, and organic composition—the system suitability parameters (tailing factor, theoretical plates) remained well within typical acceptance criteria (e.g., tailing factor ≤ 2.0, theoretical plates > 2000). Furthermore, the assay results showed minimal variation, with %RSD values consistently below 2.0%, indicating that the method's accuracy and precision are not significantly impacted by these small, deliberate changes. This level of robustness confirms the method's suitability for routine quality control analysis in a pharmaceutical setting.

Safety Operating Guide

Proper Disposal Procedures for (S)-Sitagliptin Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-Sitagliptin phosphate, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.

Safety and Handling Summary

This compound is not generally classified as a hazardous substance, though some safety data sheets (SDS) indicate it may cause skin, eye, and respiratory irritation.[1] Prudent handling in a laboratory setting is essential. Unused or waste material should be disposed of responsibly to prevent environmental contamination. The primary directive across all safety data sheets is to adhere to all federal, state, and local regulations concerning chemical waste.[2]

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant or offer to a licensed hazardous material disposal company.[2][3][4]
Alternative Disposal Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
Hazard Classification Not typically classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200. Waste generators must determine if it's a hazardous waste under 40 CFR 261.3.[2][4]
Environmental Precautions Do not let product enter drains, other waterways, or soil. Prevent further leakage or spillage if safe to do so.[2]
Spill Cleanup Vacuum, sweep up, or absorb with inert material and place into a suitable, closed disposal container.[1][2][5]
Aquatic Toxicity (Green Algae) 72-hour No Observed Effect Concentration (NOEC) = 2.2 mg/L[6]
Aquatic Toxicity (Daphnia magna) 48-hour EC50 (immobility) = 60 mg/L[6]
Biodegradation Not readily biodegradable; considered potentially persistent in the environment.[6][7][8]

Experimental Protocols for Chemical Degradation

The following protocols are derived from forced degradation studies and demonstrate methods for chemically altering Sitagliptin. These are not standard disposal procedures but provide insight into its chemical stability and potential for neutralization.

1. Acidic Degradation Protocol [9] This study demonstrates the partial degradation of Sitagliptin under strong acidic conditions.

  • Objective: To induce and identify degradation products in an acidic medium.

  • Methodology:

    • Prepare a stock solution of this compound at a concentration of 5.0 mg/mL in a mixture of methanol and water.

    • Add hydrochloric acid (HCl) to the solution to a final concentration of 2.5M.

    • Maintain the solution at a constant temperature of 60°C.

    • Periodically, take a 1.0 mL aliquot of the solution and transfer it to a 20 mL volumetric flask.

    • Neutralize the aliquot with 1.0 mL of 2.5M sodium hydroxide (NaOH).

    • Complete the volume to 20 mL with water.

    • Analyze the samples at intervals (e.g., 0, 0.5, 1, 2, 3, 4, and 6 hours) to monitor the degradation kinetics.

  • Outcome: Approximately 30% of the Sitagliptin reference standard was degraded after 6 hours of exposure under these conditions.[9]

2. Alkaline Degradation Protocol [10] This protocol was designed for the complete degradation of Sitagliptin to generate and identify its degradation products.

  • Objective: To achieve complete degradation of Sitagliptin for analytical purposes.

  • Methodology:

    • Dissolve 1 gram of this compound bulk powder in 250 mL of 5N aqueous sodium hydroxide (NaOH).

    • Reflux the solution for 6 hours using a boiling water bath.

    • After reflux, allow the solution to cool to room temperature.

    • Neutralize the solution by adding 5N aqueous hydrochloric acid (HCl).

    • The formed precipitate, which is the degradation product, is then filtered, washed several times with water, and dried.

  • Outcome: This procedure results in the complete degradation of the parent compound.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Identification & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Path start Identify (S)-Sitagliptin Phosphate Waste waste_char Characterize Waste: - Unused pure compound - Contaminated labware - Spillage residue start->waste_char is_hazardous Is waste classified as hazardous under local/ state/federal regulations? (40 CFR 261.3) waste_char->is_hazardous segregate_haz Segregate as Hazardous Chemical Waste is_hazardous->segregate_haz Yes segregate_nonhaz Segregate as Non-Hazardous Chemical Waste is_hazardous->segregate_nonhaz No container Place in a designated, properly labeled, sealed waste container. segregate_haz->container segregate_nonhaz->container disposal_co Arrange for pickup by a licensed hazardous material disposal company. container->disposal_co incineration Transport to an approved waste disposal plant for incineration. disposal_co->incineration end Document Disposal Record incineration->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Guidance

  • Waste Characterization : Determine if the this compound waste is considered hazardous according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[2] Although not typically classified as RCRA hazardous, the final determination rests with the generator. Consult your institution's Environmental Health & Safety (EHS) department for guidance.

  • Segregation : Do not mix this compound waste with other waste streams. Keep it segregated from biological, radioactive, or other reactive chemical wastes.

  • Containment :

    • Solid Waste : Place pure, unused this compound powder or material from a spill cleanup into a clearly labeled, sealed, and chemically compatible container.

    • Contaminated Labware : Disposable items (gloves, weigh boats, pipette tips) that are contaminated should be collected in a designated, sealed container.

  • Labeling : Label the waste container clearly with "this compound Waste" and any other information required by your institution and local regulations (e.g., hazard warnings, accumulation start date).

  • Storage : Store the sealed waste container in a designated satellite accumulation area or central waste storage facility. Ensure it is stored away from incompatible materials.

  • Final Disposal :

    • Arrange for the collection of the waste by a licensed and approved chemical waste disposal contractor.[4]

    • The recommended final disposal method is typically high-temperature incineration at a permitted facility.[4]

    • Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.

    • Retain all disposal records and manifests as required by law.

References

Essential Safety and Operational Guide for Handling (S)-Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with (S)-Sitagliptin phosphate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Quantitative Safety Data

Understanding the quantitative safety parameters of this compound is fundamental for a comprehensive risk assessment. The following table summarizes the known occupational exposure limits for this compound.

ParameterValueComponentsType
Occupational Exposure Limit (TWA)500 micrograms/m³[1]Sitagliptin Phosphate (CAS 654671-78-0)TWA

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are the first line of defense against potential exposure. A risk assessment of the specific laboratory procedure should always be conducted to determine the necessary level of protection.[1]

1. Eye and Face Protection:

  • Minimum Requirement: Wear safety glasses with side shields.[1][2][3]

  • Increased Risk (e.g., handling powders, risk of splash): Use chemical splash goggles.[1][2][3] If there is a potential for direct contact with the face, a face shield should be worn in addition to goggles.[2][3]

  • Emergency Preparedness: An emergency eyewash station must be readily accessible.[1][4]

2. Skin and Body Protection:

  • Gloves: Nitrile or other impervious gloves are mandatory to prevent skin contact.[1] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[5][6] After handling, remove gloves and thoroughly wash your hands.[1][5][6]

  • Protective Clothing: A laboratory coat or work uniform is required.[2] For procedures with a higher risk of contamination, impervious or fire/flame-resistant clothing should be considered.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[2][5][7]

3. Respiratory Protection:

  • Engineering Controls: Handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended, especially when handling powders, to minimize dust generation and maintain exposure below the occupational exposure limit.[5][7][8]

  • Respirator Use: If engineering controls are insufficient, or during emergency situations, a NIOSH/MSHA-approved respirator should be worn.[2] For dusts, a P2 filter is recommended. If exposure limits are exceeded or unknown, a positive pressure air-supplied respirator may be necessary.[2]

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Step 1: Pre-Handling Preparations

  • Consult SDS: Always review the Safety Data Sheet (SDS) before working with this compound.

  • Designate Area: Cordon off and label a specific area for handling the compound.

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare for Spills: Have a spill kit ready with appropriate absorbent materials.

Step 2: Safe Handling Procedures

  • Ventilation: Use a chemical fume hood or other local exhaust ventilation, particularly when weighing or transferring powder, to avoid the formation of dust and aerosols.[3][5]

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[2][3][7] Avoid breathing in any dust.[2][3]

  • Dust Control: Minimize dust generation and accumulation.[2] Dust deposits should not be allowed to build up on surfaces, as they can form explosive mixtures if they become airborne in sufficient concentrations.[1][2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8]

Step 3: Accidental Release and Spill Cleanup Protocol

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.[6][8]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.[5]

    • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[2] Do not use compressed air to clear dust.[2]

    • Collect the spilled material in a suitable, labeled container for disposal.[2][5]

    • Clean the spill area thoroughly with a suitable detergent or solvent.[1][8]

Step 4: Disposal Plan

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[7]

  • Containerization: Collect waste in a properly labeled, sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous material disposal company.[5] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Protection: Avoid releasing the substance into the environment.[2][8]

Visual Workflow and Decision Diagrams

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and PPE selection logic.

G Figure 1: General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review SDS prep2 Designate Handling Area prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Use in Ventilated Area (e.g., Fume Hood) prep4->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via Licensed Vendor clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 PPE_Selection Figure 2: PPE Selection Logic start Assess Task Risk q_powder Handling Powder? start->q_powder q_splash Risk of Splash? start->q_splash q_ventilation Adequate Ventilation? start->q_ventilation gloves_coat Wear Nitrile Gloves & Lab Coat start->gloves_coat q_powder->q_ventilation No resp_protection Wear NIOSH-approved Respirator q_powder->resp_protection Yes goggles_face_shield Wear Goggles & Face Shield q_splash->goggles_face_shield Yes safety_glasses Wear Safety Glasses with Side Shields q_splash->safety_glasses No q_ventilation->resp_protection No q_ventilation->safety_glasses Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Sitagliptin phosphate
Reactant of Route 2
(S)-Sitagliptin phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。